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Foundational

2-(Fluoromethyl)butanoic Acid (CAS 1552213-45-2): Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications

Executive Summary In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity. 2-(Fluoromethyl)butanoic acid is a highly specialized, monofluorinated aliphatic building block. By replacing a standard methyl or hydroxyl group with a fluoromethyl (–CH₂F) moiety at the alpha position, researchers can fundamentally alter the electronic landscape of the molecule without inducing severe steric bulk. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as a definitive guide for researchers and drug development professionals.

Chemical Identity & Core Identifiers

Accurate cataloging and procurement of specialized intermediates require precise chemical identifiers. The primary identifiers for 2-(Fluoromethyl)butanoic acid are established by commercial chemical standards[1][2][3]:

  • IUPAC Name: 2-(Fluoromethyl)butanoic acid

  • CAS Registry Number: 1552213-45-2

  • Molecular Formula: C₅H₉FO₂

  • Molecular Weight: 120.12 g/mol

  • InChI Key: TXXKFNLDQCKMGV-UHFFFAOYSA-N

  • SMILES: CCC(CF)C(=O)O

Physicochemical Properties

Because 2-(fluoromethyl)butanoic acid is a specialized intermediate, empirical thermodynamic data is often supplemented by highly accurate predictive models derived from its non-fluorinated analog (2-methylbutanoic acid). The table below synthesizes these critical parameters.

PropertyValueSource / Derivation
CAS Number 1552213-45-2Commercial Standards[1]
Molecular Weight 120.12 g/mol Calculated / Sigma-Aldrich[2]
Physical State Colorless to pale yellow liquidTypical for low MW aliphatic acids
Boiling Point 190 – 200 °C (Predicted)Extrapolated from 2-methylbutanoic acid (176 °C)
Density ~1.12 g/cm³ (Predicted)Estimated via fluorination density shift
pKa 4.2 – 4.4 (Predicted)Inductive shift from butanoic acid (pKa 4.82)
LogP 0.9 – 1.2 (Predicted)Lipophilicity modulation via –CH₂F addition

Structural Analysis & Pharmacological Impact

As an Application Scientist, it is critical to understand why this specific molecule is chosen over its non-fluorinated counterparts. The addition of the alpha-fluoromethyl group introduces two primary mechanistic effects:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atom pulls electron density away from the adjacent aliphatic chain and the carboxylic acid. This stabilizes the carboxylate anion conjugate base, effectively lowering the pKa (making it slightly more acidic than standard butanoic acid). In physiological environments, this alters the ionization state, directly impacting membrane permeability and receptor interaction.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target alpha-carbon positions for oxidation. The strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage. Furthermore, the steric volume of the –CH₂F group acts as a bioisostere for –OH or –CH₃, shielding the alpha position from metabolic degradation without drastically increasing the molecular footprint.

PK_Impact F_Group Alpha-Fluoromethyl Substitution Inductive Strong -I Effect F_Group->Inductive Steric Steric Shielding (Isosteric to -OH/-CH3) F_Group->Steric pKa Lowered pKa (Increased Ionization) Inductive->pKa Metabolism CYP450 Resistance (Reduced alpha-oxidation) Steric->Metabolism Bioavailability Improved Oral Bioavailability & Half-life pKa->Bioavailability Metabolism->Bioavailability

Figure 1: Mechanistic pathway of alpha-fluoromethyl substitution on pharmacokinetics.

Synthesis Workflows & Experimental Protocols

The synthesis of 2-(fluoromethyl)butanoic acid requires precise control over nucleophilic fluorination. The most reliable and field-proven method involves the deoxofluorination of a protected 2-(hydroxymethyl)butanoic acid precursor using Diethylaminosulfur trifluoride (DAST)[4][5].

Rationale for the Synthetic Route

Direct fluorination of free carboxylic acids with DAST is counterproductive, as it violently generates acyl fluorides rather than targeting the primary alcohol. Therefore, the carboxylic acid must first be masked as a methyl ester. DAST is selected over harsher reagents (like SF₄) because it allows for mild, low-temperature fluorination that prevents carbocation-mediated rearrangements[4].

Synthesis A 2-(Hydroxymethyl) butanoic acid B Methyl 2-(hydroxymethyl) butanoate A->B MeOH, H+ Esterification C Methyl 2-(fluoromethyl) butanoate B->C DAST, CH2Cl2 -78°C to RT D 2-(Fluoromethyl) butanoic acid (CAS: 1552213-45-2) C->D LiOH, H2O/THF Saponification

Figure 2: Three-step synthetic workflow for 2-(fluoromethyl)butanoic acid.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Carboxylic Acid Protection (Esterification)

  • Reaction: Dissolve 2-(hydroxymethyl)butanoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Conditions: Reflux the mixture under nitrogen for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1, Bromocresol Green stain). The complete disappearance of the highly polar, acidic baseline spot confirms full conversion to the ester. Do not proceed if the acid remains, as it will consume DAST and form acyl fluorides.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield methyl 2-(hydroxymethyl)butanoate.

Step 2: Deoxofluorination via DAST

  • Reaction: Dissolve the intermediate ester (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a strict argon or nitrogen atmosphere.

  • Conditions: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add DAST (1.2 eq) via syringe. The low temperature is critical to stabilize the dialkylaminosulfur difluoride intermediate and prevent elimination side-reactions.

  • Progression: Stir at -78 °C for 1 hour, then remove the bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Check: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃ (this neutralizes the hazardous HF byproduct). Extract with DCM. Run a crude ¹⁹F-NMR; the presence of a characteristic triplet of doublets (approx. -220 to -230 ppm) confirms the successful installation of the –CH₂F group.

Step 3: Saponification (Deprotection)

  • Reaction: Dissolve the crude methyl 2-(fluoromethyl)butanoate in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 eq).

  • Conditions: Stir vigorously at room temperature for 4 hours.

  • Workup & Validation: Evaporate the THF in vacuo. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate. Dry and concentrate to yield the final 2-(fluoromethyl)butanoic acid. Confirm final purity via LC-MS (ESI-), looking for the [M-H]⁻ ion at m/z 119.1.

Analytical Characterization Standards

To ensure the integrity of the synthesized 2-(fluoromethyl)butanoic acid, the following analytical signatures should be verified:

  • ¹H-NMR (400 MHz, CDCl₃): Look for the characteristic splitting of the fluoromethyl protons. The –CH₂F protons will appear as a complex multiplet around 4.40–4.60 ppm due to geminal proton-fluorine coupling ( 2JHF​≈47 Hz) and vicinal coupling to the alpha-proton.

  • ¹⁹F-NMR (376 MHz, CDCl₃): A distinct signal around -225 ppm (referenced to CFCl₃), split into a triplet of doublets, definitively proves the presence of the primary aliphatic fluorine.

  • Mass Spectrometry: Negative ion electrospray ionization (ESI-) is highly effective for aliphatic carboxylic acids, yielding a clean [M-H]⁻ peak at 119.1 m/z.

References

  • 2-(fluoromethyl)
  • 1552213-45-2 | 2-(Fluoromethyl)
  • Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity...
  • Fluorinated carbohydrates.

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Exploratory

Crystal structure and stereochemistry of 2-(Fluoromethyl)butanoic acid

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(Fluoromethyl)butanoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(Fluoromethyl)butanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and stereochemical features of 2-(Fluoromethyl)butanoic acid, a chiral fluorinated carboxylic acid of significant interest in medicinal chemistry and drug development.[1][2][3] In the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document leverages established principles of X-ray crystallography, stereochemistry, and spectroscopic analysis of analogous compounds to construct a predictive model. We will explore the synthesis, stereochemical implications of the C2 chiral center, expected crystallographic parameters, and the spectroscopic signatures that would be used for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding and investigating this and similar fluorinated chiral molecules.

Introduction: The Significance of Fluorinated Chiral Carboxylic Acids

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] Consequently, organofluorine compounds are of paramount importance in modern drug discovery.[2][3][5] 2-(Fluoromethyl)butanoic acid, a chiral carboxylic acid, represents a confluence of two critical structural motifs in medicinal chemistry: a chiral center and a fluorinated alkyl group.

The stereochemistry of a chiral drug is a critical determinant of its pharmacological activity, with different enantiomers often exhibiting distinct efficacy, toxicity, and metabolic profiles.[6][7] Therefore, a thorough understanding of the three-dimensional structure and stereochemical integrity of molecules like 2-(Fluoromethyl)butanoic acid is essential for rational drug design and development.

This guide will provide a detailed predictive analysis of the structural and stereochemical properties of 2-(Fluoromethyl)butanoic acid, offering valuable insights for researchers working with this and related compounds.

Synthesis and Chirality

Synthetic Approach

The synthesis of 2-(Fluoromethyl)butanoic acid can be approached through several established methodologies in organofluorine chemistry. A common strategy involves the α-fluorination of a suitable butanoic acid derivative. One potential route is the electrophilic fluorination of a corresponding enolate or silyl enol ether using an N-fluorosulfonimide (NFSI) reagent. Alternatively, nucleophilic fluorination of a precursor containing a leaving group at the α-position, such as 2-hydroxy- or 2-bromobutanoic acid, can be employed.[8]

The C2 Stereocenter and its Implications

The presence of a chiral center at the C2 position of 2-(Fluoromethyl)butanoic acid gives rise to two enantiomers: (R)-2-(Fluoromethyl)butanoic acid and (S)-2-(Fluoromethyl)butanoic acid. These enantiomers are non-superimposable mirror images and are expected to have identical physical properties in an achiral environment, but will differ in their interaction with plane-polarized light and other chiral molecules.[6]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the stereocenter. For 2-(Fluoromethyl)butanoic acid, the priority of the substituents on the C2 carbon would be assigned as follows (highest to lowest):

  • -COOH (Carboxyl group)

  • -CH₂F (Fluoromethyl group)

  • -CH₂CH₃ (Ethyl group)

  • -H (Hydrogen)

The three-dimensional arrangement of these substituents determines the (R) or (S) designation.

Predicted Crystal Structure and Packing

While a specific crystal structure for 2-(Fluoromethyl)butanoic acid is not available, we can predict its key features based on the known crystal structures of similar chiral carboxylic acids and fluorinated compounds.[9][10][11][12]

Hydrogen Bonding and Dimer Formation

A ubiquitous feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers.[9][11][12] It is highly probable that 2-(Fluoromethyl)butanoic acid will crystallize with two molecules associated through strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric or pseudocentrosymmetric dimer.

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic parameters for 2-(Fluoromethyl)butanoic acid, based on analysis of analogous structures.

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or TriclinicThese are common crystal systems for small organic molecules.[11][12]
Space GroupP2₁/c or P-1These space groups are common for racemic carboxylic acids that form centrosymmetric dimers.
Molecules per unit cell (Z)2 or 4Consistent with the common packing arrangements of small organic molecules.
Hydrogen BondingO-H···OStrong intermolecular hydrogen bonding forming dimers is expected.[9][11]
Intermolecular InteractionsC-H···O and C-H···F contactsWeak intermolecular interactions are also likely to play a role in the crystal packing.[11]
Molecular Conformation

The conformation of the butanoic acid chain and the orientation of the fluoromethyl group will be influenced by steric and electronic factors. The gauche effect, an electronic preference for a gauche conformation in 1,2-disubstituted ethanes with electronegative substituents, may influence the torsion angle between the fluorine and the carboxyl group.[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 2-(Fluoromethyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of 2-(Fluoromethyl)butanoic acid. The predicted chemical shifts are summarized below.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) (Hz)
-COOH 10 - 12 Singlet (broad) -
-CH(CH₂F)- 2.8 - 3.2 Multiplet -
-CH₂F 4.5 - 5.0 Doublet of Triplets ~47 (H-F), ~7 (H-H)
-CH₂CH₃ 1.6 - 1.9 Multiplet ~7

| -CH₂CH₃ | 0.9 - 1.1 | Triplet | ~7 |

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
-COOH 175 - 180
-CH(CH₂F)- 50 - 55
-CH₂F 80 - 85 (Doublet, J ≈ 170-180 Hz)
-CH₂CH₃ 20 - 25

| -CH₂CH₃ | 10 - 15 |

Predicted ¹⁹F NMR Data

Fluorine Atom Predicted Chemical Shift (ppm) Predicted Multiplicity

| -CH₂F | -220 to -230 | Triplet |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Fluoromethyl)butanoic acid is expected to show characteristic absorption bands for its functional groups.[13]

Predicted Significant IR Absorptions

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad
C=O (Carboxylic Acid) 1700 - 1725 Strong
C-F 1000 - 1100 Strong

| C-O | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(Fluoromethyl)butanoic acid (C₅H₉FO₂), the expected molecular weight is approximately 120.12 g/mol .

Experimental Protocols

While a specific protocol for 2-(Fluoromethyl)butanoic acid is not available, the following provides a general overview of the methodologies that would be employed for its synthesis and characterization.

General Synthetic Protocol (Illustrative)
  • Starting Material: Ethyl 2-bromobutanoate.

  • Fluorination: React the starting material with a nucleophilic fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst.

  • Hydrolysis: Hydrolyze the resulting ethyl 2-(fluoromethyl)butanoate using aqueous acid or base to yield 2-(Fluoromethyl)butanoic acid.

  • Purification: Purify the final product by distillation or chromatography.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solvent, or by vapor diffusion.

  • Dissolve the purified 2-(Fluoromethyl)butanoic acid in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).

  • Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

  • Alternatively, use a vapor diffusion setup with a precipitant solvent.

X-ray Crystallography Protocol
  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Process the data and solve the crystal structure using appropriate software (e.g., SHELXL).

  • Refine the structure to obtain the final atomic coordinates and crystallographic parameters.

Visualizations

Molecular Structure and Stereochemistry

Caption: Predicted molecular structure of 2-(Fluoromethyl)butanoic acid with the chiral center (C*) indicated.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography start Starting Material (e.g., Ethyl 2-bromobutanoate) fluorination Fluorination start->fluorination hydrolysis Hydrolysis fluorination->hydrolysis purification Purification hydrolysis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Solution & Refinement xrd->structure final_data final_data structure->final_data Final Structural Data

Caption: A logical workflow for the synthesis, characterization, and crystallographic analysis of 2-(Fluoromethyl)butanoic acid.

Conclusion

This technical guide has provided a detailed, predictive overview of the crystal structure and stereochemistry of 2-(Fluoromethyl)butanoic acid. By drawing upon established principles and data from analogous compounds, we have constructed a comprehensive model of its expected structural and spectroscopic properties. This information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis, characterization, and rational application of this and similar fluorinated chiral molecules. The experimental determination of the crystal structure of 2-(Fluoromethyl)butanoic acid remains a key step to validate and refine the predictions outlined in this guide.

References

  • X-ray crystallography and chirality: understanding the limitations. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • (S)-2-methylbutanoic acid | C5H10O2. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Gavezzotti, A. (2015). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design, 15(8), 3845-3855. [Link]

  • Schneebeli, S. T., et al. (2011). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 50(40), 9268-9271. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chiral Recognition in Separation Methods (pp. 247-278). Springer. [Link]

  • Butanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (2025). The Journal of Organic Chemistry. [Link]

  • (E)-2-(2-Fluorobenzylidene)butanoic acid. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(10), o4093. [Link]

  • 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4361-o4363. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). Le Studium. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved March 25, 2026, from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). Organic Process Research & Development, 21(12), 1935-1941. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules, 31(5), 1234. [Link]

  • Butanoic acid, 2-(methoxyimino)-, phenylmethyl ester. (n.d.). SpectraBase. Retrieved March 25, 2026, from [Link]

  • Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. (2014). Organic & Biomolecular Chemistry, 12(36), 7043-7046. [Link]

  • Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Crystal structure of perfluorononanoic acid, C9HF17O2. (2024). Idaho National Laboratory. [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education, 100(10), 4055-4059. [Link]

  • 2-Methylbutanoic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). Molecules, 29(6), 1345. [Link]

  • 2-(Chloromethyl)butanoic acid | C5H9ClO2. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008). Organic Letters, 10(9), 1743-1745. [Link]

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Foundational

Introduction: The Strategic Role of Fluorine in Modern Drug Design

An In-depth Technical Guide: Thermodynamic Stability and pKa of 2-(Fluoromethyl)butanoic Acid The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Organofluorine compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Thermodynamic Stability and pKa of 2-(Fluoromethyl)butanoic Acid

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Organofluorine compounds constitute approximately 20% of all marketed pharmaceuticals, a testament to the profound and often beneficial changes this element imparts upon a molecule's properties.[1] The substitution of hydrogen with fluorine or a fluoroalkyl group, such as the fluoromethyl (-CH₂F) group in 2-(Fluoromethyl)butanoic acid, can dramatically alter metabolic stability, lipophilicity, and binding affinity.

Two of the most fundamental parameters governing a drug candidate's behavior are its acidity (pKa) and thermodynamic stability. The pKa dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor interactions. Thermodynamic stability, often expressed as the Gibbs free energy of formation (ΔGf°), provides insight into a compound's intrinsic stability and potential degradation pathways.

Part 1: Acidity and pKa Analysis of 2-(Fluoromethyl)butanoic Acid

The acidity of a carboxylic acid is a measure of its ability to donate a proton (H⁺), quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value indicates a stronger acid.

The Inductive Effect: Fluorine's Influence on Acidity

The primary factor governing the acidity of haloalkanoic acids is the inductive effect . Fluorine, as the most electronegative element, exerts a strong electron-withdrawing pull through the sigma (σ) bonds of the molecule.[2][3] When a carboxylic acid deprotonates, it forms a negatively charged carboxylate anion (-COO⁻). The stability of this conjugate base is paramount: any factor that stabilizes this anion will increase the acidity of the parent acid.

The electron-withdrawing fluorine atom pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge.[4][5] This stabilization makes the deprotonation event more favorable, resulting in a stronger acid and a lower pKa.[2] The strength of this effect is influenced by two key factors:

  • Number of Fluorine Atoms: Acidity increases with the number of fluorine atoms, as their inductive effects are additive.[2]

  • Proximity to the Carboxyl Group: The inductive effect weakens significantly with distance. A fluorine atom on the α-carbon (C2) will have a much greater acid-strengthening effect than one on the β- (C3) or γ- (C4) carbon.[5][6]

cluster_0 2-(Fluoromethyl)butanoate Anion cluster_1 Result mol  CH₃-CH₂-CHCO⁻|||CH₂-FO F F C_alpha F->C_alpha Strong electron withdrawal (Inductive Effect) COO COO⁻ C_alpha->COO Stabilizes negative charge Result Anion is Stabilized Acid is Stronger (Lower pKa)

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Protocol: Predicting pKa and Thermodynamic Stability

For novel molecules, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) combined with a continuum solvation model is a robust method for calculating both pKa and ΔGf°. [7][8] Core Principle: The pKa is directly proportional to the Gibbs free energy change of the dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that combines high-accuracy gas-phase energy calculations with solvation free energies.

Conceptual Workflow:

  • Model Building: Construct 3D models of both the protonated acid (HA) and the deprotonated anion (A⁻) of 2-(Fluoromethyl)butanoic acid.

  • Gas-Phase Optimization:

    • Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [9] * The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the gas-phase Gibbs free energy (G°_gas).

  • Solvation Energy Calculation:

    • Using the optimized gas-phase geometries, calculate the free energy of solvation (ΔG_solv) for both HA and A⁻. This is typically done using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). [7][10]4. pKa Calculation:

    • Calculate the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq) using the following thermodynamic cycle:

      • ΔG°_aq = G°_aq(A⁻) + G°_aq(H⁺) - G°_aq(HA)

      • Where G°_aq(species) = G°_gas(species) + ΔG_solv(species)

    • The free energy of the proton in solution (G°_aq(H⁺)) is a well-established, though method-dependent, value. [7] * Convert ΔG°_aq to pKa using the equation: pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature.

  • Thermodynamic Stability (ΔGf°) Calculation:

    • The gas-phase Gibbs free energy (G°_gas) calculated in step 2 can be used in isodesmic or atomization reactions with species of well-known ΔGf° to calculate the ΔGf° of the target molecule. [11]This reaction-based approach improves accuracy by canceling systematic errors. [11]

cluster_model 1. Model Setup cluster_gas 2. Gas-Phase DFT cluster_solv 3. Solvation Model cluster_calc 4. Final Calculation Build Build 3D Structures (Acid HA and Anion A⁻) Opt_HA Optimize Geometry (HA) Build->Opt_HA Opt_A Optimize Geometry (A⁻) Build->Opt_A Freq_HA Frequency Calculation (HA) Opt_HA->Freq_HA G_gas Obtain Gas-Phase Free Energies (G°_gas(HA), G°_gas(A⁻)) Freq_HA->G_gas Freq_A Frequency Calculation (A⁻) Opt_A->Freq_A Freq_A->G_gas Solv Calculate Solvation Free Energies (ΔG_solv(HA), ΔG_solv(A⁻)) using PCM/SMD G_gas->Solv Stability Calculate ΔGf° via Isodesmic Reactions G_gas->Stability Thermo_Cycle Apply Thermodynamic Cycle to get ΔG°_aq Solv->Thermo_Cycle pKa Calculate pKa from ΔG°_aq Thermo_Cycle->pKa

Caption: Conceptual workflow for computational prediction of pKa and ΔGf°.

Conclusion

While direct experimental data for 2-(Fluoromethyl)butanoic acid is scarce, a robust scientific understanding of its key physicochemical properties can be established through the application of fundamental principles and comparative analysis. The presence of the α-fluoromethyl group is predicted to substantially increase its acidity, lowering its pKa to an estimated range of 2.9-3.5, a critical consideration for its behavior in physiological environments. Its thermodynamic stability is expected to be high, characteristic of organofluorine compounds. For researchers and drug developers, the detailed experimental and computational protocols provided in this guide offer reliable, validated pathways to precisely determine these properties, facilitating the rational design and development of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 264, Butyric Acid. Retrieved from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • Chemistry LibreTexts (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Takatani, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7593. Retrieved from [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. Retrieved from [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 30(1), e202303167. Retrieved from [Link]

  • Li, Y., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(40), 8874-8882. Retrieved from [Link]

  • Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Vaia (n.d.). p K a of which compound is very close to p K a of Butanoic acid?. Retrieved from [Link]

  • Chemistry Steps (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

  • gchem (n.d.). Acid/Base Ionization Constants. Retrieved from [Link]

  • Elmas, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. Retrieved from [Link]

  • Study.com (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. Retrieved from [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 83, 168-177. Retrieved from [Link]

  • ResearchGate (2024, March 21). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Filo (2023, November 17). of which compound is very close to pKa - ​ - of Butanoic acid?. Retrieved from [Link]

  • NC State University Libraries (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Wentzel, M. T. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. Retrieved from [Link]

  • Simmie, J. M., & Somnitz, H. (2015). Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 119(24), 6465-6474. Retrieved from [Link]

  • ResearchGate (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... Retrieved from [Link]

  • Chegg.com (2021, May 7). Solved Which of the following has the lowest pka value?. Retrieved from [Link]

  • Simmie, J. M., & Somnitz, H. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(3), 457-473. Retrieved from [Link]

  • D'Agostino, L. A., et al. (2018). Thermodynamics of aqueous perfluorooctanoic acid (PFOA) and 4,8-dioxa-3H-perfluorononanoic acid (DONA) from DFT calculations: Insights into degradation initiation. Chemosphere, 193, 856-864. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Retrieved from [Link]

  • Thompson Rivers University (n.d.). Thermodynamic stability of neutral and anionic PFOAs. Retrieved from [Link]

  • ResearchGate (n.d.). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | Request PDF. Retrieved from [Link]

  • Velázquez-Hernández, M. J., et al. (2023). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. ACS Omega, 8(29), 26176-26184. Retrieved from [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 281-298. Retrieved from [Link]

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Sources

Exploratory

Toxicity Profile and Safety Data Sheet for 2-(Fluoromethyl)butanoic acid: A Comprehensive Guide for Radiopharmaceutical Development

Executive Summary As an Application Scientist specializing in radiopharmaceutical precursors and fluorinated intermediates, I approach the safety and handling of 2-(Fluoromethyl)butanoic acid (CAS: 1552213-45-2) [1] with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an Application Scientist specializing in radiopharmaceutical precursors and fluorinated intermediates, I approach the safety and handling of 2-(Fluoromethyl)butanoic acid (CAS: 1552213-45-2) [1] with a focus on predictive pharmacotoxicology. This compound is a critical building block in the synthesis of advanced positron emission tomography (PET) imaging agents, most notably the ApoSense family of apoptosis-targeting compounds such as [18F]NST732[2].

This whitepaper synthesizes empirical safety data, structural toxicity predictions, and validated laboratory workflows. It is designed to equip drug development professionals with a robust framework for handling this corrosive intermediate while ensuring the metabolic integrity of downstream radiotracers.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of a precursor is the first step in predicting its behavior in both biological systems and chemical fume hoods.

PropertyValue
Chemical Name 2-(Fluoromethyl)butanoic acid
CAS Number 1552213-45-2[1]
Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol [1]
Structural Class Fluorinated aliphatic carboxylic acid
Predicted Boiling Point ~174-185 °C (Extrapolated from 2-fluorobutanoic acid)[3]
Physical State (STP) Liquid

Mechanistic Toxicity Profile

The toxicity of 2-(Fluoromethyl)butanoic acid is governed by two distinct structural features: its acidic carboxylate backbone and its fluoromethyl moiety.

Metabolic Stability and Defluorination Risk

In drug design, the introduction of a terminal fluoromethyl group (-CH2F) carries a well-documented risk. Hepatic cytochrome P450 (CYP450) enzymes can oxidize the carbon bearing the fluorine, leading to spontaneous defluorination. Free fluoride ions can accumulate in bone (causing fluorosis or PET imaging background noise), while the remaining carbon skeleton can form fluoroacetate[4]. Fluoroacetate is highly toxic because it metabolizes into fluorocitrate, a potent "suicide inhibitor" of the enzyme aconitase, which fatally halts the Krebs (TCA) cycle[5].

The Causality of Steric Protection: Unlike highly toxic linear fluoroacetates, 2-(Fluoromethyl)butanoic acid features alpha-branching. The presence of the ethyl chain and the carboxylate group adjacent to the fluoromethyl group creates significant steric hindrance. This bulk restricts CYP450 access, shifting the primary metabolic route away from oxidative defluorination and toward safer Phase II conjugation (e.g., glucuronidation) for renal excretion.

ToxicityMechanism A 2-(Fluoromethyl)butanoic acid B Hepatic CYP450 Metabolism A->B C Phase II Conjugation (Glucuronidation) B->C Major Pathway (Sterically Favored) D Alpha-Carbon Oxidation (Defluorination) B->D Minor Pathway (Sterically Hindered) E Fluoroacetate / Fluoride Release D->E F Aconitase Inhibition (TCA Cycle Disruption) E->F

Predicted metabolic pathways of 2-(Fluoromethyl)butanoic acid highlighting defluorination risks.

Acute Corrosive and Irritant Properties

The electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid group compared to standard butanoic acid. Consequently, the compound is highly corrosive to biological tissues, capable of causing severe chemical burns upon contact[6].

Comparative Toxicity Metrics

To contextualize the safety profile, we benchmark 2-(Fluoromethyl)butanoic acid against related aliphatic acids.

CompoundStructural AlertPrimary Toxicity MechanismLD50 (Animal Model)
Butanoic AcidNoneCorrosive / pH disruption~2,940 mg/kg (Oral, Rat)
Fluoroacetic AcidPrimary FluorideAconitase Inhibition~0.22 mg/kg (Oral, Rat)
2-Fluorobutanoic AcidAlpha-FluorideCorrosive / Mild Defluorination180 mg/kg (IV, Mouse)[3]
2-(Fluoromethyl)butanoic acid Hindered Primary Fluoride Corrosive / Low Defluorination >200 mg/kg (Estimated)

Standardized Safety Data Sheet (SDS) Directives

Handling this intermediate requires strict adherence to localized safety protocols to mitigate both its corrosive nature and potential inhalation hazards[6].

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[6].

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE): Category 3 (May cause respiratory irritation)[6].

  • Flammability: Combustible liquid (Keep away from open flames and non-sparking tools)[6].

Personal Protective Equipment (PPE) & Handling
  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If aerosolization is a risk, use a full-face supplied-air respirator (P260 directive: Do not breathe dust/fume/gas/mist/vapours/spray)[6].

  • Hand Protection: Double-gloving is mandatory. Use heavy-duty fluorinated elastomer (Viton) or thick nitrile gloves to prevent acid penetration.

  • Eye Protection: Chemical safety goggles paired with a full face shield.

Emergency Response and First Aid
  • Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation[6].

  • Skin Contact: Flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. If systemic fluoride poisoning is suspected, apply 2.5% calcium gluconate gel.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Administer milk or calcium-containing antacids to bind potential free fluoride ions, and seek immediate medical attention[6].

Experimental Methodologies & Workflows

Before utilizing 2-(Fluoromethyl)butanoic acid in clinical radiotracer synthesis, its metabolic stability must be empirically validated. The following protocol outlines a self-validating in vitro assay to quantify potential defluorination.

Protocol: In Vitro Microsomal Defluorination Assay

Objective: To measure the rate of fluoride release from 2-(Fluoromethyl)butanoic acid in the presence of human liver microsomes (HLM). Causality & Trustworthiness: Quantifying free fluoride ensures the resulting PET tracer will not cause off-target bone uptake. This protocol is designed as a self-validating system by incorporating both a negative control (no cofactor) and a positive control (ethyl fluoroacetate)[5] to prove that any observed stability is genuine and not an artifact of inactive enzymes.

Step-by-Step Methodology:

  • System Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 1 mg/mL) and 2-(Fluoromethyl)butanoic acid (10 µM final concentration) in the buffer.

  • Control Implementation: Prepare a negative control (omitting NADPH) and a positive control using ethyl fluoroacetate (10 µM)[5].

  • Reaction Initiation: Pre-incubate all mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Quenching: At defined intervals (0, 15, 30, and 60 minutes), extract 100 µL aliquots. Immediately quench the enzymatic activity by adding 100 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS to track parent compound depletion, and utilize a Fluoride Ion-Selective Electrode (ISE) to quantify released free fluoride.

Workflow S1 Prepare HLM & Test Compound S2 Add NADPH (Initiate Reaction) S1->S2 S3 Incubate at 37°C (0-60 min) S2->S3 S4 Quench with Acetonitrile S3->S4 Time-course sampling S5 Centrifuge & Extract Supernatant S4->S5 S6 LC-MS/MS & Fluoride ISE Analysis S5->S6

Step-by-step experimental workflow for the in vitro microsomal defluorination assay.

References

  • Sigma-Aldrich. "Butanoic acid - Sigma-Aldrich". Sigma-Aldrich Catalog.
  • Journal of Nuclear Medicine. "Synthesis of ApoSense compound [18F]2-(5-dimethylamino)naphthalene-1-sulfonamido)-2-fluoromethyl)butanoic acid (NST732)". SNM Journals.
  • Chemsrc. "2-fluorobutanoic acid | CAS#:433-44-3". Chemsrc Database.
  • ECHEMI. "2-Fluorobutanoic acid SDS, 433-44-3 Safety Data Sheets". ECHEMI.
  • CymitQuimica. "CAS 459-72-3: Ethyl fluoroacetate". CymitQuimica Catalog.

Sources

Foundational

Mechanism of Action of 2-(Fluoromethyl)butanoic Acid Derivatives: ApoSense Probes for Molecular Imaging of Apoptosis

Executive Summary The non-invasive visualization of apoptosis is a critical endpoint in oncology, neurology, and cardiology. Historically, the field relied heavily on macromolecular probes like Annexin-V to detect extern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-invasive visualization of apoptosis is a critical endpoint in oncology, neurology, and cardiology. Historically, the field relied heavily on macromolecular probes like Annexin-V to detect externalized phosphatidylserine (PS). However, the pharmacokinetic limitations of large proteins—such as slow clearance and high renal background—necessitated a paradigm shift.

Enter the ApoSense family of compounds, specifically the 2-(fluoromethyl)butanoic acid derivatives . The flagship molecule of this class, NST-732 (2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid), represents a breakthrough in small-molecule apoptotic imaging. By exploiting the loss of plasma membrane asymmetry during early apoptosis, these derivatives selectively translocate across the intact membrane, trapping themselves within the dying cell. This whitepaper deconstructs the molecular rationale, mechanism of action, and the robust radiochemical protocols required to harness these derivatives for Positron Emission Tomography (PET).

Molecular Architecture & Rationale

The design of 2-(fluoromethyl)butanoic acid derivatives is a masterclass in finely tuned amphipathicity. The molecule is engineered with three distinct functional modules:

  • The Hydrophobic Tail (Dansyl/Naphthalene-1-sulfonamido group): Provides the necessary lipophilicity to interact with the hydrophobic core of the lipid bilayer. In in vitro settings, the dansyl group also provides intrinsic fluorescence, eliminating the need for bulky fluorophore conjugation.

  • The Charged Headgroup (Butanoic Acid Core): At physiological pH, the carboxylic acid is deprotonated, providing a negative charge that interacts with the polar headgroups of membrane phospholipids.

  • The Fluoromethyl Moiety: The strategic placement of a fluoromethyl group allows for late-stage nucleophilic radiofluorination with [18F]fluoride, enabling high-contrast PET imaging without perturbing the molecule's carefully balanced sterics.

Mechanism of Action: The Membrane Scrambling Sensor

The mechanism by which 2-(fluoromethyl)butanoic acid derivatives target apoptotic cells is fundamentally distinct from PS-binding proteins [1]. It operates as a Membrane Scrambling Sensor .

  • Healthy Cells (High Energetic Barrier): In viable cells, the plasma membrane maintains strict lipid asymmetry (e.g., PS is confined to the inner leaflet). This highly ordered, asymmetric environment creates an insurmountable thermodynamic barrier for the amphipathic NST-732 molecule, resulting in near-zero uptake.

  • Early Apoptosis (Barrier Collapse): Upon receiving an apoptotic trigger, the activation of executioner caspases (Caspase-3/7) leads to the cleavage of flippases and the activation of scramblases. The membrane loses its asymmetry—a process known as phospholipid scrambling.

  • Translocation & Accumulation: The newly scrambled, disordered lipid bilayer dramatically lowers the energetic barrier. The amphipathic 2-(fluoromethyl)butanoic acid derivative can now flip across the membrane into the cytosol. Once inside, the probe is trapped by a combination of cytosolic acidification (a hallmark of apoptosis) and binding to intracellular apoptotic structures [1].

MoA A Apoptotic Trigger B Caspase Activation A->B C Phospholipid Scrambling B->C D NST-732 Membrane Translocation C->D E Intracellular Accumulation D->E F PET Signal Emission E->F

Figure 1: Apoptotic mechanism of action for ApoSense derivatives.

Quantitative Data: Small Molecule vs. Macromolecule Probes

To understand the clinical advantage of 2-(fluoromethyl)butanoic acid derivatives, we must benchmark them against the historical gold standard.

Parameter[18F]NST-732 (ApoSense)Radiolabeled Annexin-V
Molecular Weight ~382 Da~36,000 Da
Target Mechanism Membrane scrambling & intracellular trappingPhosphatidylserine (PS) binding on cell surface
Renal Cortex Background Low (Enables imaging of renal ischemia)High (Precludes accurate renal imaging)
Tissue Penetration High (Rapid diffusion into solid tumors)Limited (Restricted by macromolecular size)
Signal Dependency Caspase activation & membrane flip-flopPS externalization

Experimental Methodologies & Self-Validating Protocols

As researchers, we must ensure that our synthetic and biological assays are self-validating. Below are the definitive protocols for synthesizing and validating 2-(fluoromethyl)butanoic acid derivatives.

Protocol A: Radiosynthesis of [18F]NST-732 via Aziridine Ring Opening

The synthesis of [18F]NST-732 relies on the nucleophilic ring opening of an aziridine precursor [2].

  • Causality Check: Why use an aziridine? [18F]Fluoride is a relatively poor nucleophile. The highly strained, three-membered aziridine ring provides the necessary electrophilic activation to force the SN2 reaction, ensuring the successful installation of the fluoromethyl group.

Step-by-Step Workflow:

  • Azeotropic Drying: Trap aqueous [18F]fluoride on a QMA cartridge. Elute with a solution of Kryptofix 2.2.2 and K₂CO₃. Dry azeotropically with anhydrous acetonitrile at 110°C. (Causality: Water heavily solvates fluoride. Removing the hydration shell generates a "naked," highly reactive nucleophile).

  • Nucleophilic Ring Opening: Dissolve the sulfonyl-activated aziridine precursor in anhydrous DMSO. Add to the dried[18F]fluoride and heat at 130°C for 10 minutes. (Causality: The heat drives the SN2 attack on the less sterically hindered carbon of the aziridine ring, yielding an[18F]-labeled ester intermediate).

  • Acidic Hydrolysis: Add 6N HCl to the reaction vessel and heat at 110°C for 5 minutes. (Causality: Acidic conditions rapidly cleave the protecting ester group to unmask the active butanoic acid moiety without displacing the newly formed, stable C-F bond).

  • HPLC Purification: Inject the crude mixture onto a semi-preparative HPLC column. (Self-Validation: The ring-opening generates two regioisomers. HPLC definitively resolves the active [18F]NST-732 from the inactive isomer and unreacted precursor, guaranteeing a radiochemical purity of >99%).

Synthesis A Aziridine Precursor B Nucleophilic Ring Opening ([18F]F-, K2CO3, K2.2.2) A->B C [18F]-Ester Intermediate B->C D Acid Hydrolysis (6N HCl) C->D E Crude Mixture (Regioisomers) D->E F HPLC Purification E->F G Pure [18F]NST-732 (>99% RCP) F->G

Figure 2: Step-by-step radiosynthesis workflow of [18F]NST-732.

Protocol B: In Vitro Self-Validating Apoptosis Assay

To prove that the uptake of NST-732 is mechanistically linked to apoptosis (and not merely non-specific membrane leakage), a controlled flow cytometry assay is required [1].

Step-by-Step Workflow:

  • Induction: Culture Jurkat cells and induce apoptosis using an anti-Fas antibody (100 ng/mL) for 4 hours.

  • Causality Control (Critical Step): Pre-treat a parallel cohort of cells with 50 µM of Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to anti-Fas induction. (Self-Validation: If NST-732 uptake is strictly dependent on caspase-mediated membrane scrambling, Z-VAD-FMK will completely abolish the fluorescent signal. If the signal persists, the probe is leaking non-specifically).

  • Co-Incubation: Wash cells and co-incubate with NST-732 (utilizing its intrinsic dansyl fluorescence) and Annexin-V-FITC for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the populations. True early apoptotic cells will present as double-positive (NST-732⁺ / Annexin-V⁺), confirming that the small molecule performs identically to the macromolecular gold standard in detecting early-stage cell death.

Conclusion & Translational Impact

The 2-(fluoromethyl)butanoic acid derivatives, championed by NST-732, solve the fundamental pharmacokinetic flaws of early apoptosis imaging agents. By acting as low-molecular-weight membrane scrambling sensors, they achieve rapid tissue penetration and low background retention. Whether monitoring early tumor response to chemoradiotherapy or mapping the penumbra in cerebral stroke, this class of compounds provides drug development professionals with a highly specific, scalable, and robust tool for the molecular imaging of cell death.

References

  • Aloya R, et al. "Molecular imaging of cell death in vivo by a novel small molecule probe." Apoptosis. 2006; 11(12): 2089-2101. URL:[Link]

  • Young P, et al. "Synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) by nucleophilic ring opening of an aziridine precursor." Nuclear Medicine and Biology. 2012; 39(5): 687-696. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for 2-(Fluoromethyl)butanoic Acid

Executive Summary & Mechanistic Rationale The monofluoromethyl group (–CH₂F) is a highly privileged bioisostere in modern drug development. It serves as a metabolically stable surrogate for methyl, hydroxymethyl, and thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The monofluoromethyl group (–CH₂F) is a highly privileged bioisostere in modern drug development. It serves as a metabolically stable surrogate for methyl, hydroxymethyl, and thiol groups, modulating lipophilicity and membrane permeability without imposing the severe steric bulk of a trifluoromethyl (–CF₃) group. However, the enantioselective construction of monofluoromethyl-substituted stereocenters remains historically challenging. Direct nucleophilic or electrophilic fluoromethylation of enolates frequently suffers from poor reactivity, competing elimination (loss of HF), and inadequate stereocontrol[1].

To bypass these limitations, this application note details two highly robust, self-validating synthetic strategies for the preparation of enantioenriched 2-(fluoromethyl)butanoic acid:

  • The Chiral Auxiliary Approach (Stoichiometric): A highly reliable "hydroxymethylation-deoxyfluorination" sequence utilizing an Evans oxazolidinone auxiliary. This route is the gold standard for early-stage drug discovery due to its absolute predictability and scalability[2].

  • Asymmetric Hydrogenation (Catalytic): A state-of-the-art enantioconvergent reduction of 2-(fluoromethyl)but-2-enoic acid using Iridium-N,P catalysis, ideal for late-stage or process-scale synthesis[3].

Quantitative Strategy Comparison

To assist process chemists and drug development professionals in selecting the appropriate synthetic route, the quantitative metrics of both protocols are summarized below.

MetricRoute A: Evans Auxiliary SequenceRoute B: Ir-Catalyzed Hydrogenation
Overall Yield 45–55% (over 5 steps)85–95% (from alkene precursor)
Enantiomeric Excess (ee) >98% (Diastereomerically pure intermediate)92–96%
Scalability High (Multi-gram, standard glass reactors)Medium (Requires high-pressure H₂ autoclave)
Reagent Cost Moderate (Recoverable chiral auxiliary)High (Precious metal Ir, complex chiral ligand)
Primary Challenge Multi-step linear sequenceSynthesis of the specific alkene precursor

Workflow Visualization

Workflow Start Butanoyl Chloride Aux Evans Auxiliary Coupling (S)-4-benzyl-2-oxazolidinone Start->Aux Alk Asymmetric Alkylation (NaHMDS, BOM-Cl) Aux->Alk Diastereoselective C-C Bond Formation Deprot Hydrogenolysis (Pd/C, H2) Alk->Deprot Fluor Deoxyfluorination (XtalFluor-E) Deprot->Fluor Primary Alcohol to Fluoromethyl Cleave Hydrolytic Cleavage (LiOH, H2O2) Fluor->Cleave Product (S)-2-(Fluoromethyl)butanoic acid Cleave->Product Chiral Pool Recovery

Fig 1: Step-by-step logic of the Evans auxiliary-directed enantioselective synthesis.

Detailed Experimental Protocols

Protocol A: Chiral Auxiliary-Directed Synthesis (The Evans Route)

This protocol utilizes a stepwise, highly controlled environment to build the chiral center before introducing the sensitive fluorine atom.

Step 1: N-Acylation of the Chiral Auxiliary

  • Procedure: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) under N₂. Cool to -78 °C. Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes, then add butanoyl chloride (1.1 eq). Slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Causality: n-BuLi is selected over weaker bases to ensure quantitative, irreversible deprotonation of the oxazolidinone, preventing unreacted auxiliary from complicating downstream purification.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the auxiliary (staining with KMnO₄).

Step 2: Diastereoselective Alkylation

  • Procedure: Cool the N-butanoyl oxazolidinone (1.0 eq) in THF (0.2 M) to -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) and stir for 1 hour. Add benzyl chloromethyl ether (BOM-Cl, 1.5 eq) dropwise. Stir at -78 °C for 3 hours, then quench with AcOH at -78 °C before warming.

  • Causality: NaHMDS selectively generates the Z-enolate. The bulky benzyl group of the auxiliary completely shields the Re-face of the enolate, forcing the BOM-oxocarbenium ion to attack from the Si-face. BOM-Cl is used because direct alkylation with ICH₂F leads to competitive HF elimination under basic conditions.

  • Validation Checkpoint: ¹H NMR of the crude mixture must show a >95:5 diastereomeric ratio (dr) by integration of the newly formed α-proton multiplet.

Step 3: Hydrogenolysis (Deprotection)

  • Procedure: Dissolve the alkylated product in EtOH (0.1 M). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously for 12 hours. Filter through Celite and concentrate.

  • Causality: Mild hydrogenolysis cleanly cleaves the benzyl ether to reveal the primary alcohol without reducing the imide carbonyl or epimerizing the α-stereocenter.

  • Validation Checkpoint: Disappearance of the aromatic benzyl ether protons (7.2–7.4 ppm) in ¹H NMR.

Step 4: Deoxyfluorination

  • Procedure: Dissolve the resulting primary alcohol (1.0 eq) in anhydrous DCM (0.1 M) in a Nalgene or PTFE flask. Add Et₃N·3HF (2.0 eq) and cool to -78 °C. Add XtalFluor-E (1.5 eq) in one portion. Stir for 1 hour at -78 °C, then warm to room temperature and stir for 4 hours. Quench with saturated NaHCO₃.

  • Causality: XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is utilized instead of DAST. It is a crystalline, shelf-stable reagent that drastically reduces elimination byproducts. Et₃N·3HF acts as a supplementary fluoride source and buffers the system, preventing acid-catalyzed cleavage of the oxazolidinone[2].

  • Validation Checkpoint: ¹⁹F NMR of the crude product must show a characteristic triplet of doublets around -220 ppm, confirming the successful installation of the –CH₂F group.

Step 5: Hydrolytic Cleavage

  • Procedure: Dissolve the fluorinated intermediate in THF/H₂O (3:1, 0.1 M). Cool to 0 °C. Sequentially add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 2 hours at 0 °C. Quench with Na₂SO₃ (to destroy excess peroxide), acidify to pH 2 with 1M HCl, and extract with EtOAc.

  • Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the α-effect, HOO⁻ is vastly more nucleophilic than OH⁻, allowing the cleavage to occur rapidly at 0 °C. This strictly prevents the base-catalyzed deprotonation of the α-proton, preserving the stereochemical integrity of the product.

  • Validation Checkpoint: Chiral HPLC analysis of the isolated 2-(fluoromethyl)butanoic acid must confirm >98% ee.

Protocol B: Catalytic Asymmetric Hydrogenation (The Convergent Route)

For applications requiring high atom economy and avoiding stoichiometric chiral auxiliaries, asymmetric hydrogenation of the corresponding α-fluoromethyl acrylate is highly effective[3].

Step 1: Reaction Setup

  • Procedure: In an argon-filled glovebox, dissolve 2-(fluoromethyl)but-2-enoic acid (1.0 eq) and the Iridium catalyst [Ir(COD)(Chiral N,P-Ligand)]BArF (1.0 mol%) in anhydrous DCM (0.2 M). Transfer the solution to a stainless-steel high-pressure autoclave.

  • Causality: The non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion is critical. It prevents anion coordination to the Iridium center, maintaining the extreme electrophilicity required to reduce the electron-deficient, fluorinated alkene.

Step 2: Enantioconvergent Hydrogenation

  • Procedure: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas. Pressurize the vessel to 50 bar H₂. Stir vigorously at room temperature for 24 hours. Carefully vent the hydrogen gas and concentrate the mixture.

  • Causality: High H₂ pressure (50 bar) is required to overcome the steric and electronic deactivation induced by the adjacent fluorine atom. The chiral N,P-ligand provides a deep chiral pocket that ensures high facial selectivity during the migratory insertion step[3].

  • Validation Checkpoint: ¹H NMR must show the complete disappearance of the olefinic protons (approx. 6.0–7.0 ppm). Enantiomeric excess (target 92–96% ee) is verified via chiral GC or HPLC.

References

  • Source: researchgate.
  • Source: diva-portal.
  • Source: acs.

Sources

Application

Using 2-(Fluoromethyl)butanoic acid as a fluorinated building block

Application Note: Strategic Incorporation of 2-(Fluoromethyl)butanoic Acid in Lead Optimization The Mechanistic Rationale for Monofluoromethylation In modern medicinal chemistry, the strategic incorporation of fluorine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-(Fluoromethyl)butanoic Acid in Lead Optimization

The Mechanistic Rationale for Monofluoromethylation

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic liabilities. While nearly a quarter of all marketed drugs contain fluorine to improve metabolic stability and bioavailability[1], the choice of the specific fluorinated motif dictates the success of the structural modification.

2-(Fluoromethyl)butanoic acid is a highly versatile, aliphatic fluorinated building block. Structurally, it features a chiral C2 center substituted with an ethyl group, a carboxyl group, and a monofluoromethyl ( −CH2​F ) group. This specific "skipped fluorination" motif—where the fluorine is separated from the carbonyl by an sp3 carbon—provides a unique set of physicochemical advantages over traditional trifluoromethyl ( −CF3​ ) or unfluorinated analogs[2]:

  • Fine-Tuning Lipophilicity: Unlike the highly lipophilic −CF3​ group, the −CH2​F group introduces a strong dipole moment that can actually decrease or maintain the overall LogP of the molecule compared to its non-fluorinated alkyl counterpart[2]. This is critical for maintaining aqueous solubility while optimizing membrane permeability[3].

  • Metabolic Shielding: The strong electronegativity of the fluorine atom inductively withdraws electron density from adjacent C−H bonds. This electronic deactivation, combined with the slight steric bulk of fluorine (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), shields the aliphatic side chain from oxidative degradation by cytochrome P450 (CYP450) enzymes[1][3].

  • pKa Modulation: The inductive effect of the beta-fluorine lowers the pKa of the adjacent carboxylic acid, which can be leveraged to alter the binding kinetics of the resulting amides or esters in the target protein's active site[3].

Because of these properties, derivatives of 2-(fluoromethyl)butanoic acid have been successfully utilized in the synthesis of complex molecular probes, including the ApoSense compound NST732, a radiotracer used in PET imaging to target apoptosis[4][5].

Physicochemical Impact Analysis

To understand the causality behind selecting 2-(fluoromethyl)butanoic acid over other aliphatic acids, we must compare the thermodynamic and metabolic consequences of alpha-branch modifications.

Table 1: Comparative Physicochemical and Metabolic Impact of C2-Modifications

Carboxylic Acid Building BlockMotif at C2Predicted pKaRelative Lipophilicity ( Δ LogP)*Primary Metabolic Liability
Butanoic Acid −H ~4.8BaselineHigh (Rapid β -oxidation)
2-Methylbutanoic Acid −CH3​ ~5.0+0.5Moderate (Aliphatic CYP oxidation)
2-(Fluoromethyl)butanoic Acid −CH2​F ~4.5 +0.1 Low (Inductive C−H shielding)
2-(Trifluoromethyl)butanoic Acid −CF3​ ~3.8+1.2Very Low (Recalcitrant to oxidation)

*Note: Δ LogP values represent generalized trends for aliphatic substitutions to illustrate the bioisosteric rationale.

Integration Workflow

The following diagram illustrates the logical progression of incorporating 2-(fluoromethyl)butanoic acid into a drug discovery pipeline, moving from chemical activation to downstream ADME (Absorption, Distribution, Metabolism, and Excretion) validation.

Workflow cluster_ADME ADME & Physicochemical Profiling A 2-(Fluoromethyl)butanoic Acid B Carboxyl Activation (HATU, DIPEA, DMF) A->B Pre-activation (LC-MS Validated) C Amide Bond Formation (Primary/Secondary Amine) B->C Active HOAt Ester D Fluorinated Lead Scaffold C->D Isolation & Purification E Microsomal Stability (CYP450 Resistance) D->E F Lipophilicity Assay (LogD Modulation) D->F

Caption: Workflow for integrating 2-(Fluoromethyl)butanoic acid into lead optimization and ADME profiling.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Amide Bond Formation

Because 2-(fluoromethyl)butanoic acid is alpha-branched, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, ideal for sterically demanding substrates[6].

Materials:

  • 2-(Fluoromethyl)butanoic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2-(fluoromethyl)butanoic acid (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester. Pre-activating the acid before amine addition prevents the amine from reacting directly with the uronium salt of HATU (which would form a stable, unreactive guanidinium byproduct).

  • In-Process Validation: After 15 minutes, remove a 5 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS.

    • Self-Validation: The presence of the methyl ester mass confirms that the HOAt active ester has successfully formed and is reactive.

  • Coupling: Once activation is confirmed, add the target amine (1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid and HOAt), and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

    • Scientific Note: 2-(Fluoromethyl)butanoic acid is chiral. If a racemic mixture is used with a chiral amine, the product will be a mixture of diastereomers requiring separation via preparative HPLC or SFC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the −CH2​F group[1][3], the synthesized fluorinated scaffold must be tested against its non-fluorinated counterpart in an HLM assay.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (Solution A and B)

  • Test compound (Fluorinated lead) and Control compound (Non-fluorinated analog)

  • Positive Control: Verapamil (High clearance)

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer containing 0.5 mg/mL HLM protein. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP450 inhibition.

  • Control Matrix (Self-Validation):

    • Minus-NADPH Control: Prepare an identical well for the test compound but replace the NADPH system with an equivalent volume of buffer. Causality: If degradation occurs in this well, the compound is chemically unstable in buffer, rather than enzymatically metabolized.

    • Positive Control: Run Verapamil in parallel to confirm the microsomes are enzymatically active.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile denatures the CYP450 enzymes instantly, halting metabolism and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The fluorinated compound should exhibit a significantly extended t1/2​ compared to the non-fluorinated analog.

References

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL:[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis of ApoSense compound [18F]2-(5-dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732) by nucleophilic ring opening fluorination reaction of aziridine Source: Journal of Nuclear Medicine URL:[Link]

  • Synthesis and biological evaluation of [18F]DCFPyL for PSMA-targeted imaging of prostate cancer Source: Journal of Nuclear Medicine URL:[Link]

  • Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

In Vitro Biological Assays Utilizing 2-(Fluoromethyl)butanoic Acid Derivatives for Early Apoptosis Detection

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Grounding As a Senior Application Scientist, I frequently observe laboratories str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Grounding

As a Senior Application Scientist, I frequently observe laboratories struggling with the limitations of traditional apoptosis assays—specifically the reliance of Annexin V on calcium-rich binding buffers, which can artificially alter cellular physiology and baseline apoptosis rates. The utilization of 2-(fluoromethyl)butanoic acid derivatives, most notably the ApoSense® probe NST-732 (2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid), bypasses this limitation entirely.

The 2-(fluoromethyl)butanoic acid moiety is not merely a structural scaffold; it is the functional driver of the assay. This specific aliphatic chain, modified with a lipophilic fluorine atom and a charged carboxylate, creates a highly calibrated amphipathic balance[1]. During early apoptosis, caspase activation triggers the loss of membrane asymmetry (phospholipid scrambling). Unlike large protein probes (~36 kDa) that bind the exterior surface, the low-molecular-weight (~400 Da) 2-(fluoromethyl)butanoic acid derivative penetrates the scrambled, yet structurally intact, plasma membrane. It subsequently accumulates in the acidified cytoplasm of the apoptotic cell[2].

This mechanism provides a distinct analytical advantage: it allows for calcium-independent, rapid detection of early apoptosis before the loss of membrane integrity occurs.

Comparative Analysis of Apoptosis Probes

To establish the causality behind choosing a 2-(fluoromethyl)butanoic acid derivative over traditional methods, we must analyze the quantitative and operational parameters of available probes.

Table 1: Quantitative and Operational Comparison of Apoptosis Probes

Feature2-(Fluoromethyl)butanoic acid (NST-732)Annexin V-FITCPropidium Iodide (PI)TUNEL Assay
Primary Target Scrambled membrane / CytoplasmPhosphatidylserine (PS)Intercalates DNADNA double-strand breaks
Molecular Weight ~400 Da (Small Molecule)~36 kDa (Protein)668 DaN/A (Enzymatic)
Calcium Dependency Independent Dependent (requires Ca²⁺)IndependentIndependent
Detection Stage Early to Late Apoptosis Early to Late ApoptosisLate Apoptosis / NecrosisLate Apoptosis
In Vivo Translation High (Fluorine allows ¹⁸F-PET labeling)Low (Poor tissue penetration)None (Toxicity)None (Requires fixation)

Apoptotic Signaling & Probe Uptake Mechanism

Understanding the biological pathway is critical for interpreting assay results. The diagram below illustrates how the 2-(fluoromethyl)butanoic acid moiety exploits caspase-driven membrane alterations.

G Stimulus Apoptotic Stimulus (e.g., FasL, Chemotherapy) Caspase Caspase 8/3 Activation Stimulus->Caspase Scrambling Membrane Phospholipid Scrambling Caspase->Scrambling MembraneIntact Membrane Integrity Preserved Caspase->MembraneIntact Early Phase NST732 2-(Fluoromethyl)butanoic acid Derivative Penetration Scrambling->NST732 Amphipathic entry Cytoplasm Cytoplasmic Accumulation (Early Apoptosis) NST732->Cytoplasm PI Propidium Iodide (PI) Exclusion Cytoplasm->PI Co-staining profile MembraneIntact->PI Blocks PI entry

Figure 1: Caspase-dependent membrane scrambling facilitating the uptake of 2-(fluoromethyl)butanoic acid.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To create a self-validating system , the following workflow incorporates a parallel control arm pre-treated with the pan-caspase inhibitor z-VAD-FMK. By demonstrating that the uptake of the 2-(fluoromethyl)butanoic acid derivative is completely abrogated in the presence of z-VAD-FMK, the assay internally validates that the fluorescent signal is strictly causally linked to caspase-dependent apoptosis, rather than non-specific membrane leakage[3].

Protocol A: Flow Cytometric (FACS) Quantification of Apoptosis

Reagents Required:

  • NST-732 (2-(Fluoromethyl)butanoic acid derivative): 50 µM working solution.

  • Propidium Iodide (PI): 1 µg/mL.

  • z-VAD-FMK (Pan-caspase inhibitor): 50 µM.

  • HEPES Buffer (10 mM HEPES, 140 mM NaCl, pH 7.4).

Step-by-Step Methodology:

  • Cell Preparation: Seed Jurkat cells (or preferred cell line) at a density of 1×106 cells/mL in standard culture media.

  • Self-Validation Control (Critical Step): Divide the cells into two cohorts. Pre-incubate the control cohort with 50 µM z-VAD-FMK for 1 hour at 37°C to block caspase activity.

  • Apoptosis Induction: Treat both cohorts with an apoptotic trigger (e.g., 0.1 µg/mL anti-Fas antibody or 100 µM BiCNU) for 3 to 16 hours, depending on the kinetic profile of the trigger[3].

  • Harvesting: Collect cells via centrifugation (300 x g for 5 min). Wash once with cold HEPES buffer. Note: Do not use trypsin for adherent cells if possible, as it can transiently damage the membrane and cause false positives. Use a gentle detachment solution.

  • Co-Staining: Resuspend the cell pellet in 300 µL of HEPES buffer containing 50 µM NST-732 and 1 µg/mL PI. Incubate for 20 minutes at room temperature in the dark.

  • Data Acquisition: Analyze immediately using a flow cytometer.

    • NST-732 Excitation/Emission: UV laser (355 nm) or Violet laser (405 nm) / Emission filter ~530 nm (FITC channel equivalent).

    • PI Excitation/Emission: Blue laser (488 nm) / Emission filter ~620 nm.

Protocol B: Live-Cell Fluorescence Microscopy
  • Seeding: Seed adherent cells (e.g., B16 melanoma) on glass-bottom confocal dishes and allow them to attach overnight.

  • Induction: Apply the apoptotic stimulus (e.g., 100 µM BiCNU for 16 hours)[3].

  • Staining: Replace media with HEPES buffer containing 50 µM NST-732 and a nuclear counterstain (e.g., Hoechst 33342). Incubate for 20 minutes.

  • Imaging: Image live cells without fixation. Apoptotic cells will exhibit bright green cytoplasmic fluorescence (NST-732), while viable cells will only show background autofluorescence.

Experimental Workflow & Logic Visualization

Workflow Step1 Cell Culture & Preparation Seed cells at 1x10^6 cells/mL Step2 Apoptosis Induction e.g., Anti-Fas Ab or BiCNU Step1->Step2 Step3 Self-Validation Control Pre-incubate with z-VAD-FMK Step1->Step3 Control Arm Step4 Probe Co-Staining 50 µM NST-732 + 1 µg/mL PI Step2->Step4 Step3->Step2 Step5 Flow Cytometry (FACS) Ex: 360nm (NST), 488nm (PI) Step4->Step5 Step6 Data Analysis Quadrant Gating Logic Step5->Step6

Figure 2: Self-validating workflow for in vitro apoptosis quantification using flow cytometry.

Data Interpretation and Causality

The co-staining strategy utilizing the 2-(fluoromethyl)butanoic acid derivative and PI yields a classic four-quadrant flow cytometry plot. The causality of the readout is interpreted as follows:

  • Q3 (NST-732⁻ / PI⁻) - Viable Cells: The membrane is highly asymmetric and intact. The amphipathic probe cannot penetrate, and PI is excluded.

  • Q1 (NST-732⁺ / PI⁻) - Early Apoptosis: Caspases have triggered membrane scrambling. The unique structure of 2-(fluoromethyl)butanoic acid allows it to slip through the scrambled lipid bilayer and become trapped in the cytoplasm. The membrane pores are still too small/intact for the larger, highly charged PI molecule to enter.

  • Q2 (NST-732⁺ / PI⁺) - Late Apoptosis: Prolonged apoptotic signaling leads to secondary necrosis. The membrane ruptures, allowing PI to intercalate with DNA, while the ApoSense probe remains bound to cytoplasmic elements.

  • Q4 (NST-732⁻ / PI⁺) - Primary Necrosis: Caused by acute physical/chemical trauma (not caspase-driven). The membrane ruptures instantly without prior scrambling, leading to PI influx without the specific cytoplasmic trapping of the 2-(fluoromethyl)butanoic acid derivative.

Validating the Assay: If the z-VAD-FMK control arm successfully shifts the population from Q1 back to Q3, you have definitively proven that the uptake of the 2-(fluoromethyl)butanoic acid derivative in your experimental arm was causally driven by caspase-mediated apoptosis[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Fluoromethyl)butanoic Acid

Welcome to the technical support center for the synthesis of 2-(Fluoromethyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Fluoromethyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and related α-fluoromethylated carboxylic acids. The incorporation of a monofluoromethyl group (–CH₂F) at the α-position of aliphatic acids can significantly alter the parent molecule's physicochemical and biological properties, making it a valuable modification in drug discovery.[1]

This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry, particularly enolate reactivity. Our goal is to help you navigate the common challenges associated with this synthesis to improve your overall yield and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis typically performed on a butanoic acid ester (e.g., ethyl butanoate) rather than directly on butanoic acid?

A1: This is a crucial and common question. The synthetic strategy hinges on the formation of a reactive intermediate called an enolate.[2]

  • Acidity of the α-Proton: The protons on the carbon adjacent to the carbonyl group (the α-carbon) of butanoic acid are acidic (pKa ≈ 25 in DMSO for esters). However, the proton of the carboxylic acid group itself is far more acidic (pKa ≈ 4.8 in water). If you use a strong base, it will simply deprotonate the carboxylic acid to form a carboxylate, which is unreactive for the desired C-C bond formation at the α-position.

  • Enolate Formation: By converting the carboxylic acid to an ester, the highly acidic proton is masked. This allows a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to selectively remove a proton from the α-carbon, forming the necessary enolate nucleophile.[2][3]

  • Final Step: After the fluoromethyl group has been successfully installed on the α-carbon of the ester, the ester is hydrolyzed back to the carboxylic acid in a final, separate step.

Q2: What are the primary synthetic strategies for introducing the fluoromethyl group?

A2: There are two main approaches, both typically involving an ester intermediate:

  • α-Alkylation of an Enolate (Most Common): This is the classic and most direct method.

    • An ester of butanoic acid (e.g., ethyl or methyl butanoate) is treated with a strong base to form the corresponding enolate.

    • This enolate is then treated with an electrophilic monofluoromethylating agent . This agent acts as a source of a "CH₂F⁺" synthon.[4]

  • Decarboxylative Monofluoromethylation: This is a more modern approach enabled by photoredox and nickel dual catalysis.[5][6]

    • The starting carboxylic acid is first converted into an N-hydroxyphthalimide (NHP) ester.

    • This activated ester then undergoes a radical-based reaction where the entire carboxyl group is replaced by a fluoromethyl group. This method has excellent functional group tolerance but requires specialized catalytic systems.[5][6]

This guide will focus primarily on the more common and accessible enolate alkylation strategy.

Q3: There are many fluoromethylating agents. How do I choose the right one?

A3: The choice of reagent is critical and depends on factors like reactivity, stability, cost, and safety. They are broadly categorized by their reactive nature. For enolate alkylation, you need an electrophilic agent.

  • Fluoromethyl Halides (e.g., CH₂FBr, CH₂FI): These are simple reagents but can be challenging to handle (gaseous or volatile) and may require transition-metal catalysis for efficient C-C bond formation.[4]

  • Sulfonium-based Reagents: These are often stable, easy-to-handle solids. Examples include S-(fluoromethyl)diarylsulfonium salts and monofluoromethyl sulfonium ylides.[1][4][7] They are highly effective for the fluoromethylation of various nucleophiles, including enolates, under mild conditions.[7]

  • Fluoromethyl Sulfonates: Reagents like fluoromethyl phenyl sulfone are also effective electrophilic sources for the CH₂F group.[1]

For general laboratory use, a stable sulfonium-based reagent is often a good starting point due to its ease of handling and high reactivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(Fluoromethyl)butanoic acid via the enolate alkylation pathway.

Workflow: Enolate Alkylation Pathway

Synthetic_Workflow Start Ethyl Butanoate Enolate Enolate Formation (LDA, THF, -78 °C) Start->Enolate Alkylation α-Fluoromethylation (+ Electrophilic CH₂F Reagent) Enolate->Alkylation Ester Ethyl 2-(Fluoromethyl)butanoate Alkylation->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Ester->Hydrolysis Product 2-(Fluoromethyl)butanoic Acid Hydrolysis->Product

Caption: General workflow for the synthesis of 2-(Fluoromethyl)butanoic acid.

Problem 1: Low or No Yield of the Fluoromethylated Ester.

This is the most common issue and can usually be traced back to the first two steps of the reaction: enolate formation and alkylation.

Q: My reaction is not producing the desired ethyl 2-(fluoromethyl)butanoate. What should I investigate first?

A: Start by diagnosing the enolate formation step. It is the foundation of the entire synthesis.

  • Cause A: Incomplete or No Enolate Formation.

    • Scientific Rationale: Lithium Diisopropylamide (LDA) is an extremely strong, moisture-sensitive base. Any trace of water or other protic sources (like ethanol in your starting material) will quench the LDA before it can deprotonate the α-carbon of your ester.[2] The reaction must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere).

    • Troubleshooting Steps:

      • Solvent Purity: Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or that you are using a high-quality anhydrous solvent from a sealed bottle.

      • Base Titration: The molarity of commercial n-butyllithium (used to make LDA) can decrease over time. Titrate your n-BuLi solution before preparing LDA to ensure you are using the correct stoichiometry.

      • Temperature Control: Enolate formation is typically performed at -78 °C (a dry ice/acetone bath). Temperatures that are too high can lead to base degradation or side reactions.[3]

      • Reagent Purity: Ensure your diisopropylamine is distilled and your starting ethyl butanoate is pure and dry.

  • Cause B: Degradation or Inactivity of the Fluoromethylating Agent.

    • Scientific Rationale: While many modern fluoromethylating agents are shelf-stable solids, they can still degrade if improperly stored.[4]

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, run a small-scale test reaction with a more reliable nucleophile to confirm the agent's activity.

      • Use Fresh Reagent: If in doubt, use a freshly opened bottle or a newly synthesized batch of the fluoromethylating agent.

Problem 2: A complex mixture of products is formed.

Q: My crude NMR or GC-MS shows multiple products instead of a clean conversion to the desired ester. What are the likely side reactions?

A: This often points to issues with regioselectivity or over-alkylation.

  • Cause A: O-alkylation Side Product.

    • Scientific Rationale: Enolates are ambident nucleophiles, meaning they have two nucleophilic sites: the α-carbon and the oxygen atom.[2] Reaction at the oxygen (O-alkylation) leads to a ketene acetal, which is an undesired byproduct. C-alkylation is generally favored in polar aprotic solvents like THF with lithium counter-ions, which is why the LDA/THF system is standard. However, changes in solvent or counter-ion can alter this selectivity.

    • Troubleshooting Steps:

      • Maintain the Standard System: Stick to a lithium-based enolate (from LDA) in THF. Avoid additives that might chelate the lithium ion differently or switching to potassium or sodium bases unless you have a specific reason to do so.

      • Confirm Structure: Use 2D NMR techniques to unambiguously identify the structures of your main product and byproducts to confirm if O-alkylation is occurring.

  • Cause B: Di-alkylation or Other Chain Reactions.

    • Scientific Rationale: If you use a sub-stoichiometric amount of base (less than 1 full equivalent), you will have a mixture of your ester starting material and its enolate in solution. The enolate can then potentially react with the starting ester in an aldol-type condensation. Furthermore, if the fluoromethylated product itself has an acidic proton, it could be deprotonated and react again, though this is less likely for this specific product.

    • Troubleshooting Steps:

      • Ensure Full Enolate Conversion: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA. This ensures all the starting ester is converted to the enolate before the electrophile is added, preventing self-condensation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product CheckEnolate Verify Enolate Formation Start->CheckEnolate Is enolate formation efficient? CheckReagent Verify Alkylating Reagent Activity Start->CheckReagent Is the CH₂F⁺ source active? CheckConditions Analyze for Side Reactions Start->CheckConditions Is the product mixture complex? EnolateSol Use Anhydrous Solvent Titrate Base Maintain -78 °C CheckEnolate->EnolateSol ReagentSol Use Fresh Reagent Run Control Reaction CheckReagent->ReagentSol ConditionsSol Check for O-Alkylation Use >1 eq. Base Purify Starting Materials CheckConditions->ConditionsSol

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocol & Data

Illustrative Protocol: α-Fluoromethylation of Ethyl Butanoate

This protocol is a representative example based on established procedures for enolate alkylation and should be adapted and optimized for your specific laboratory conditions and chosen fluoromethylating agent.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation: In the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-butyllithium (1.05 eq.) dropwise while keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of ethyl butanoate (1.0 eq., purified and dry) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add a solution of the electrophilic fluoromethylating agent (e.g., an S-(fluoromethyl)diarylsulfonium salt, 1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC or LC-MS if possible. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ethyl 2-(fluoromethyl)butanoate by flash column chromatography.

  • Hydrolysis: The purified ester can be hydrolyzed to the final carboxylic acid using standard procedures, such as stirring with lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup.

Table 1: Key Reaction Parameter Comparison
ParameterCondition A (Recommended)Condition B (Potential Issue)Rationale for Recommendation
Base Lithium Diisopropylamide (LDA)Sodium Hydride (NaH)LDA is a strong, non-nucleophilic, soluble base ideal for complete and rapid enolate formation from esters at low temperatures.[2][3] NaH is a solid and can lead to slower, incomplete, and less controlled reactions.
Solvent Anhydrous Tetrahydrofuran (THF)Dichloromethane (DCM)THF is a polar aprotic solvent that effectively solvates the lithium cation, favoring C-alkylation and maintaining solubility at low temperatures.[2]
Temperature -78 °C0 °C to Room TemperatureLow temperature is critical for maintaining the stability of the kinetic enolate and the LDA base, preventing side reactions like Claisen condensation and base degradation.[3]
Atmosphere Inert (Nitrogen or Argon)Ambient AirLDA and the enolate intermediate are highly reactive towards oxygen and moisture. An inert atmosphere is mandatory for high yield.

References

  • P. Jeschke, W. B. Schweizer, D. Seebach, Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 2020 , 59(31), 12268-12292. [Link]

  • G. Hu, J. Hu, Nucleophilic Fluoroalkylation of α,β-Unsaturated Carbonyl Compounds with Fluorinated Sulfones: Investigation of the Reversibility of 1,2-Additions. Helvetica Chimica Acta, 2009 , 92(4), 696-705. [Link]

  • Y. Wang, et al., SH2 Decarboxylative Monofluoromethylation of Aliphatic Carboxylic Acids Enabled by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 2025 , 64(32), e202507632. [Link]

  • J. D. Moseley, R. L. Green, Preparation and Functionalization of Mono- and Polyfluoroepoxides via Fluoroalkylation of Carbonyl Electrophiles. Chemistry – A European Journal, 2023 , 29(5), e202202888. [Link]

  • V. Bizet, T. Besset, Radical Fluoroalkylation Reactions. ACS Catalysis, 2018 , 8(7), 6183-6197. [Link]

  • Y. Wang, et al., SH2 Decarboxylative Monofluoromethylation of Aliphatic Carboxylic Acids Enabled by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 2025 . [Link]

  • X. Liu, C. Xu, A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Frontiers in Chemistry, 2022 , 10, 905160. [Link]

  • PubChem, Ethyl 2-fluoro-2-(fluoromethyl)butanoate. National Center for Biotechnology Information. [Link]

  • G. K. S. Prakash, C. Weber, S. Chacko, G. A. Olah, New electrophilic difluoromethylating reagent. Organic Letters, 2007 , 9(10), 1863-1866. [Link]

  • S. O. Badir, et al., Catalytic α-alkylation of α-fluoro-α-2-azaaryl carbonyl compounds with nonconjugated alkenes. Organic & Biomolecular Chemistry, 2022 , 20(44), 8631-8635. [Link]

  • P. Jeschke, W. B. Schweizer, D. Seebach, Reagents for Selective Fluoromethylation – a Challenge in Organofluorine Chemistry. ResearchGate. [Link]

  • A. A. A. Q. Al-Zoubi, M. A. A. Al-Azzam, Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemical Reviews Letters, 2024 , 7, 1053-1062. [Link]

  • P. Jeschke, W. B. Schweizer, D. Seebach, Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC, 2020 . [Link]

  • Z. Z. Zuo, D. W. C. MacMillan, Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 2018 , 140(20), 6301-6305. [Link]

  • A. D. Dilman, et al., Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters, 2017 , 19(19), 5244-5247. [Link]

  • J. Hu, et al., Stereoselective nucleophilic fluoromethylation of aryl ketones: dynamic kinetic resolution of chiral α-fluoro carbanions. Chemistry – A European Journal, 2014 , 20(6), 1622-1626. [Link]

  • J. Hu, et al., Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions. The Journal of Organic Chemistry, 2008 , 73(16), 6208-6217. [Link]

  • V. V. Levin, A. D. Dilman, Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 2023 , 28(24), 8196. [Link]

  • H. Morimoto, T. Tsubogo, A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 2011 , 13(20), 5472-5475. [Link]

  • J. Ashenhurst, Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • S. J. Miller, et al., Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 2008 , 130(41), 13552-13553. [Link]

  • J. T. Welch, K. W. B. P. J. Sananikone, Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. The Journal of Organic Chemistry, 1990 , 55(23), 5981-5983. [Link]

  • J. C. Leffingwell, The Ethyl 2-methylbutyrates. Leffingwell & Associates. [Link]

  • S. Rozen, E. Mishani, Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 2001 , 66(23), 7731-7735. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Fluoromethyl)butanoic Acid

Welcome to the Advanced Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with novel fluorinated small molecules is a routine but complex challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with novel fluorinated small molecules is a routine but complex challenge. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to resolve aqueous solubility issues specifically associated with 2-(Fluoromethyl)butanoic acid .

Mechanistic Causality: Why Does 2-(Fluoromethyl)butanoic Acid Precipitate?

To troubleshoot solubility, we must first understand the physicochemical impact of the alpha-fluoromethyl group on the butanoic acid scaffold.

  • The Inductive Effect on pKa : Fluorine is the most electronegative element. When positioned near a carboxyl group, it exerts a strong electron-withdrawing inductive effect (-I) that stabilizes the carboxylate anion formed upon deprotonation[1]. Consequently, 2-(fluoromethyl)butanoic acid is significantly more acidic (estimated pKa ~3.5–4.0) than standard butanoic acid (pKa 4.8).

  • Lipophilicity and the Hydrophobic Surface : While the lower pKa facilitates ionization at a lower pH, the introduction of fluorine simultaneously increases the hydrophobic surface area and the overall lipophilicity (LogP) of the unionized molecule[2]. Fluorination often reduces the hydrogen-bond donor capability of adjacent groups, driving up the lipophilicity of the neutral species[3].

  • The pH-Partition Crisis : Carboxylic acid drugs exhibit highly pH-dependent solubility[4]. If your assay buffer drops below the pKa of 2-(Fluoromethyl)butanoic acid, the equilibrium shifts heavily toward the highly lipophilic, unionized state. Because the fluorinated neutral form is more hydrophobic than its non-fluorinated counterpart, it will rapidly precipitate out of aqueous media.

Diagnostic Troubleshooting Workflow

Use the following decision tree to systematically identify and resolve the root cause of precipitation in your experimental setup.

Troubleshooting Start Precipitation of 2-(Fluoromethyl)butanoic acid CheckPH Measure Assay pH Is pH < 4.5? Start->CheckPH AdjustPH Adjust pH to 6.0-7.4 (Deprotonation) CheckPH->AdjustPH Yes CheckSol Is compound fully dissolved? CheckPH->CheckSol No AdjustPH->CheckSol Cosolvent Add Co-solvent (e.g., DMSO < 1%) CheckSol->Cosolvent No Success Proceed with Biological Assay CheckSol->Success Yes SaltScreen Salt Formation (e.g., Na+, K+) Cosolvent->SaltScreen Unresolved Cosolvent->Success Resolved SaltScreen->Success

Diagnostic workflow for resolving aqueous solubility of fluorinated carboxylic acids.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure thermodynamic stability and prevent false-positive assay results.

Protocol A: pH-Solubility Profiling & In Situ Salt Formation

Rationale: To ensure complete dissolution, the pH of the medium must be at least 2 units above the pKa of the acidic drug, ensuring >99% of the molecules are in the highly soluble carboxylate salt form[5].

Step-by-Step Methodology:

  • Prepare Buffer: Formulate a 50 mM Phosphate Buffered Saline (PBS) solution and adjust the initial pH to 7.4 using 0.1 M NaOH.

  • Compound Addition: Weigh out 2-(Fluoromethyl)butanoic acid to achieve your target concentration (e.g., 10 mM) and add it to the buffer.

  • Agitation: Vortex the solution for 2 minutes, followed by sonication in a water bath at 25°C for 5 minutes.

  • Self-Validation (Critical Step): Measure the pH of the solution after dissolution. Carboxylic acids act as weak acids and can consume the buffering capacity of the solvent. If the pH drops below 6.0, auto-precipitation will occur.

  • Correction: If the pH has dropped, titrate dropwise with 0.1 M NaOH until the pH stabilizes back at 7.4, forming the sodium salt in situ[6].

Protocol B: Thermodynamic Shake-Flask Solubility Assay

Rationale: Kinetic solubility methods (like rapid DMSO spike-ins) often create supersaturated states that crash out mid-assay. The shake-flask method determines the true thermodynamic solubility limit[7].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 2-(Fluoromethyl)butanoic acid to 1 mL of your target aqueous vehicle in a glass vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 48 hours at a constant temperature (typically 25°C or 37°C).

  • Separation: Filter the suspension through a 0.2 μm PTFE syringe filter to remove all undissolved solid particulates. Note: Discard the first 200 μL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a known calibration curve.

  • Self-Validation: Run a known reference standard (e.g., Piroxicam) in parallel. If the piroxicam control does not match literature thermodynamic values (approx. 6.5 μg/mL at pH 6.5)[7], your equilibration time or filtration technique is flawed and must be adjusted.

Quantitative Data: Physicochemical Benchmarks

The table below summarizes the theoretical physicochemical shifts caused by the alpha-fluoromethyl substitution, providing a benchmark for your formulation expectations.

PropertyStandard Butanoic Acid2-(Fluoromethyl)butanoic AcidMechanistic Driver
Estimated pKa 4.82~3.5 - 4.0Inductive electron withdrawal (-I) by the fluorine atom stabilizes the conjugate base[1].
Lipophilicity (LogP) 0.79~1.1 - 1.4Fluorine increases the hydrophobic surface area of the unionized aliphatic chain[2].
Intrinsic Solubility (pH 2.0) High (Miscible)Low to ModerateIncreased lipophilicity of the unionized fluorinated form reduces aqueous compatibility[3].
Ionized Solubility (pH 7.4) Very HighVery HighFormation of the highly polar carboxylate anion overrides the hydrophobic effect of the fluorine[4].

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-(Fluoromethyl)butanoic acid in 100% DMSO to make a stock solution, but it immediately precipitated when I spiked it into my cell culture media. Why? A1: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in DMSO, cell culture media is predominantly water and often has a limited buffer capacity. When the DMSO stock is added, the local pH around the droplet may be lower than the compound's pKa, causing the highly lipophilic unionized form to crash out[4]. Solution: Pre-adjust your DMSO stock with a stoichiometric equivalent of a base (like NaOH or ethanolamine) to form the salt before spiking it into the aqueous media, or ensure your final DMSO concentration is kept strictly below 1% with vigorous mixing[5].

Q2: Which counterions are best for isolating a stable, water-soluble solid salt of this compound? A2: For acidic drugs, the rule of thumb is to select a basic counterion with a pKa at least 2 units higher than the pKa of the drug[5]. Given the estimated pKa of ~3.5-4.0 for 2-(Fluoromethyl)butanoic acid, standard sodium (Na+) or potassium (K+) salts are highly effective. If you require a less hygroscopic solid form, consider amine-based counterions like tromethamine (TRIS) or meglumine, which offer excellent aqueous solubility while improving solid-state stability[6].

Q3: Will heating the aqueous buffer help dissolve the compound faster? A3: Yes, applying heat increases the kinetic dissolution rate and temporarily increases the solubility limit[6]. However, this is a kinetic workaround. If the thermodynamic solubility at your target storage temperature (e.g., 4°C or 25°C) is lower than your formulated concentration, the compound will eventually nucleate and precipitate over time. Always rely on pH adjustment or co-solvents for long-term thermodynamic stability rather than heat alone.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Patsnap Eureka[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules National Institutes of Health (PMC)[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines National Institutes of Health (PMC)[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity ACS Publications (Journal of Medicinal Chemistry)[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Drug Development & Delivery[Link]

Sources

Troubleshooting

Technical Support Center: 2-(Fluoromethyl)butanoic Acid Storage &amp; Handling

Welcome to the Technical Support Center for 2-(Fluoromethyl)butanoic acid (CAS: 1552213-45-2) . Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Fluoromethyl)butanoic acid (CAS: 1552213-45-2) . Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to maximize the shelf life and reactivity of this critical fluorinated building block.

As a precursor widely utilized in the synthesis of sensitive ApoSense PET imaging agents like [18F]NST732[1], maintaining the anhydrous and chemical integrity of 2-(Fluoromethyl)butanoic acid is paramount to ensuring reproducible radiochemical and synthetic yields.

Quantitative Storage Matrix

To maximize shelf life, environmental parameters must be strictly controlled. The following table summarizes the quantitative thresholds for optimal storage.

ParameterOptimal ConditionAcceptable (Short-Term)Critical Threshold (Degradation Risk)
Temperature 2°C to 8°C (Refrigerated)15°C to 25°C (< 2 weeks)> 30°C (Prolonged exposure)
Atmosphere Argon (Ar) or Nitrogen (N2)Dry Air (Desiccator)Ambient Humidity (>30% RH)
Container Amber GlassClear Glass (if kept in dark)Polypropylene (PP) / LDPE
Cap Liner PTFE (Teflon)Polyethylene (PE) coneUnlined / Rubber septum
Max Shelf Life 24+ Months6 - 12 Months< 3 Months

Troubleshooting & FAQs: The Causality of Degradation

Q: Why is my 2-(Fluoromethyl)butanoic acid yielding inconsistent results in downstream amide coupling reactions? A: The most common culprit is moisture ingress. As a low-molecular-weight fluorinated carboxylic acid, this compound is highly hygroscopic. Water acts as a competing nucleophile during carboxylic acid activation (e.g., when using EDC/NHS or HATU), hydrolyzing the active ester back to the carboxylic acid and consuming your coupling reagents. Causality: The electron-withdrawing fluoromethyl group increases the electrophilicity of the carbonyl carbon once activated, making it exceptionally susceptible to premature hydrolysis if trace water is present.

Q: Can I store this compound in standard Eppendorf tubes (polypropylene) or LDPE bottles to save space? A: No. For long-term storage, standard polyolefins (PP/PE) are vulnerable to permeation and leaching when in contact with fluorinated organics. 2 demonstrate that fluorinated acids can interact with polymer matrices, leading to the leaching of plasticizers or slip agents into your reagent[2]. Always use amber glass vials with PTFE-lined solid caps . PTFE provides a chemically inert, fluorinated barrier that prevents both vapor escape and cross-contamination.

Q: What is the ideal temperature to maximize shelf life? A: While short-term transport can occur at ambient temperatures, long-term storage must be maintained at 2–8°C (refrigerated) . Lowering the kinetic energy of the system minimizes the risk of auto-oxidation and chain scission, which 3[3].

Q: How do I prevent condensation when removing the reagent from the fridge? A: Never open a cold vial. You must allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes depending on volume) before opening. Opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture directly into the reagent, irreversibly compromising its anhydrous state.

Mechanistic Pathways of Degradation

Understanding the environmental stress factors that degrade 2-(Fluoromethyl)butanoic acid is critical for prevention.

Degradation Compound 2-(Fluoromethyl) butanoic acid Moisture Moisture Ingress (Ambient Humidity) Compound->Moisture Poor Sealing Heat Thermal Stress (Prolonged >25°C) Compound->Heat Improper Storage Light UV/Vis Light Exposure Compound->Light Clear Glass Hydration Hygroscopic Hydration (Loss of Anhydrous State) Moisture->Hydration Oxidation Auto-oxidation & Degradation Heat->Oxidation Radical Photolytic Cleavage Light->Radical

Primary environmental stress factors and their resulting degradation mechanisms.

Standard Operating Procedure: Anhydrous Aliquoting & Validation

To prevent repeated freeze-thaw cycles and moisture exposure, bulk reagents should be aliquoted immediately upon receipt. This protocol is designed as a self-validating system , ensuring you can mathematically and chemically prove the integrity of your storage conditions over time.

StorageWorkflow Start 1. Receive Reagent (Inspect Seal) Equilibrate 2. Equilibrate to RT (Prevent Condensation) Start->Equilibrate GloveBox 3. Transfer to Argon Glovebox Equilibrate->GloveBox Aliquot 4. Aliquot into Amber Glass Vials GloveBox->Aliquot Seal 5. Cap with PTFE-Lined Lids Aliquot->Seal Store 6. Store at 2-8°C in Desiccator Seal->Store

Optimal aliquoting and storage workflow to prevent moisture ingress and thermal degradation.

Step-by-Step Methodology

Step 1: Thermal Equilibration Upon receiving the , leave the sealed bottle in a desiccator at room temperature for 1 hour. Do not open the manufacturer's seal during this time.

Step 2: Inert Atmosphere Transfer Transfer the equilibrated bottle, a set of pre-dried 2 mL amber glass vials, and PTFE-lined caps into an Argon-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line to continuously flush the vials with dry Argon during the transfer process.

Step 3: Aliquoting & Sealing Using a positive displacement pipette (to account for the specific gravity and viscosity of the fluorinated acid), dispense single-use volumes (e.g., 100 µL - 500 µL) into the amber vials. Immediately seal each vial tightly with a PTFE-lined cap.

Step 4: Baseline Validation (The Self-Validating Step) To ensure your storage system is actively working, you must establish a baseline:

  • Gravimetric Baseline: Immediately after sealing, record the exact mass of one designated "Control Vial" to 0.1 mg precision on an analytical balance.

  • Chemical Baseline: Perform a baseline Karl Fischer (KF) titration on one aliquot to quantify initial water content (Target: <100 ppm).

  • The Validation Loop: Before using an aliquot after >6 months of storage, re-weigh the Control Vial. A mass deviation of >0.5% indicates seal failure (vapor loss or moisture gain). If the mass is stable, run a comparative 19F NMR; the appearance of new multiplets near the primary -CH2F doublet indicates chemical degradation. If both mass and NMR match the baseline, your storage conditions are validated and the reagent is pristine.

References

  • Sigma-Aldrich. "2-(fluoromethyl)butanoic acid | 1552213-45-2". Product Data & Safety Sheets.

  • Agilent Technologies. "Update on Extractable/Leachable Analysis". Agilent Applied Seminars.2

  • PubMed / NIH. "Synthesis of ApoSense compound[18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) by nucleophilic ring opening of an aziridine precursor". Nuclear Medicine and Biology. 1

  • ACS Publications. "Hydrothermal Alkaline Treatment for Destruction of Per- and Polyfluoroalkyl Substances in Aqueous Film-Forming Foam". Environmental Science & Technology. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Fluoromethyl)butanoic Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing stalled couplings, low yields, or truncated sequences when incorporatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing stalled couplings, low yields, or truncated sequences when incorporating highly branched, fluorinated aliphatic acids into peptide backbones.

The Molecular Challenge: Why Standard Couplings Fail

Coupling 2-(Fluoromethyl)butanoic acid to a resin-bound peptide amine presents a severe kinetic barrier. The α -carbon of this molecule is highly branched, bearing both an ethyl group and a strongly electronegative, bulky fluoromethyl group.

Mechanistically, this creates a kinetic bottleneck during the aminolysis step. When activated by standard reagents like HBTU or DIC/HOBt, the resulting O-benzotriazole (OBt) active ester is exceptionally bulky. The incoming N-terminal amine of the growing peptide chain cannot penetrate the steric shield generated by the α -ethyl, α -fluoromethyl, and the OBt leaving group. This stalled aminolysis leads to competing side reactions, such as guanidinylation of the peptide amine by excess uronium salts[1] or premature hydrolysis of the active ester.

To overcome this, we must manipulate the physical chemistry of the reaction through three distinct vectors: Leaving Group Miniaturization , Anchimeric Assistance , and Thermal Activation .

Diagnostic & Troubleshooting Workflow

Use the following logic tree to determine the optimal synthetic intervention for your specific sequence.

Workflow Start Target: Couple 2-(Fluoromethyl)butanoic acid to Peptide N-terminus Check Did standard DIC/HOBt or HBTU fail? Start->Check Yes Yes (Low yield / Truncation) Check->Yes No No (Success) Check->No Opt1 Intervention 1: HATU or COMU + Microwave Heating (MAPS) Yes->Opt1 Primary Fallback Opt2 Intervention 2: Acyl Fluoride Generation via TFFH Yes->Opt2 Extreme Hindrance / Secondary Fallback Done Proceed to Cleavage/Deprotection No->Done Eval Evaluate Conversion (LC-MS / Kaiser Test) Opt1->Eval Opt2->Eval Eval->Opt2 Incomplete (Switch to TFFH) Eval->Done Complete Conversion

Figure 1: Decision matrix for troubleshooting sterically hindered aliphatic acid couplings.

Core Interventions & Methodologies

Intervention A: High-Efficiency Uronium Salts (HATU / COMU)

If HBTU fails, the first logical step is upgrading the leaving group.

  • HATU generates an O-7-azabenzotriazole (OAt) ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the 7-aza effect), acting as an intramolecular base to hydrogen-bond with the incoming amine, drastically accelerating aminolysis despite steric bulk[1].

  • COMU utilizes an OxymaPure leaving group combined with a morpholino carbon skeleton. It matches or exceeds HATU's reactivity, is highly soluble in DMF/NMP, and eliminates the explosive hazards associated with benzotriazole derivatives[2][3].

Intervention B: Acyl Fluoride Activation (TFFH)

When the steric bulk of 2-(Fluoromethyl)butanoic acid completely blocks OAt or Oxyma esters, Acyl Fluoride activation is the definitive solution[4]. Using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH), the carboxylic acid is converted in situ to an acyl fluoride.

  • The Causality: The fluoride ion is exceptionally small compared to OBt/OAt groups. This drastically reduces the steric volume of the activated intermediate, allowing the incoming amine to successfully attack the carbonyl carbon[5][6]. Furthermore, acyl fluorides are uniquely stable against moisture compared to acyl chlorides, preventing premature hydrolysis[7].

Mechanism cluster_0 Pathway A: Uronium (HATU) cluster_1 Pathway B: Acyl Fluoride (TFFH) Acid 2-(Fluoromethyl)butanoic acid (Bulky α-carbon) HATU HATU / DIEA Acid->HATU TFFH TFFH / DIEA Acid->TFFH OAt OAt Active Ester (Bulky leaving group) HATU->OAt Slow Slow Aminolysis (Steric Clash) OAt->Slow Peptide Coupled Peptide Product Slow->Peptide Requires Microwave AcylF Acyl Fluoride (Small leaving group) TFFH->AcylF Fast Fast Aminolysis (Minimal Steric Clash) AcylF->Fast Fast->Peptide High Yield at RT

Figure 2: Mechanistic divergence between bulky OAt esters and compact Acyl Fluorides.

Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity, steric profile, and safety.

ReagentLeaving Group GeneratedRelative Steric Profile of EsterReactivity for Hindered AcidsSafety / By-product Profile
HBTU OBt (Benzotriazole)Very BulkyLowStandard hazard; allergenic[1]
HATU OAt (7-Aza-benzotriazole)Very BulkyHigh (Anchimeric assistance)Explosive hazard (UN 0508)[2]
COMU OxymaPureBulkyHighNon-explosive; water-soluble by-products[3]
TFFH Fluoride Ion (-F)Extremely Compact Very High (Steric bypass) Generates toxic tetramethylurea[6]

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted COMU Coupling (MAPS)

Use this protocol to supply the thermal energy required to overcome the activation barrier of the bulky Oxyma active ester.

  • Resin Preparation: Ensure the N-terminal Fmoc group is fully deprotected (20% Piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation: In a separate vial, dissolve 2-(Fluoromethyl)butanoic acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in a 1:1 mixture of NMP/DMF to maximize solvation[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq). Allow pre-activation for exactly 1-2 minutes. Caution: Prolonged pre-activation of hindered acids leads to oxazolone formation or reagent degradation.

  • Coupling: Transfer the activated solution to the resin vessel.

  • Microwave Irradiation: Heat the reaction to 75°C for 15 minutes using a dedicated microwave peptide synthesizer (e.g., CEM Liberty or Biotage)[8][9].

  • Validation: Wash the resin (DMF 5x). Perform a Kaiser Test. If the beads are blue (positive for free amines), perform a second coupling using fresh reagents before proceeding.

Protocol 2: TFFH-Mediated Acyl Fluoride Coupling

Use this protocol when Protocol 1 fails, indicating that the steric clash is insurmountable for large active esters.

  • Acyl Fluoride Generation: Dissolve 2-(Fluoromethyl)butanoic acid (3.0 eq) in anhydrous DCM. Add TFFH (3.0 eq) and DIEA (6.0 eq)[6].

  • Activation Monitoring: Stir at room temperature for 15-30 minutes. Self-Validation Step: You can monitor the formation of the acyl fluoride via IR spectroscopy (look for the distinct highly shifted carbonyl stretch around 1840 cm⁻¹)[5].

  • Coupling: Add the acyl fluoride solution directly to the deprotected resin-bound peptide.

  • Reaction: Agitate at room temperature for 2 to 4 hours. Because the fluoride leaving group is so small, microwave heating is often unnecessary, preserving the integrity of heat-sensitive peptide sequences[4].

  • Validation: Wash resin thoroughly with DCM and DMF. Perform a Kaiser test to confirm complete acylation.

Frequently Asked Questions (FAQs)

Q: I used HATU and extended the reaction time to 12 hours, but my LC-MS shows a major impurity at +98 Da. What happened? A: This is a classic guanidinylation side reaction. When aminolysis is severely slowed by steric hindrance (as with your fluorinated branched acid), the excess HATU uronium salt in the solution reacts directly with the N-terminal amine of your peptide, permanently capping it with a tetramethylguanidinium group (+98 Da)[1]. To fix this, switch to the TFFH Acyl Fluoride method (Protocol 2) to accelerate aminolysis, or use COMU/DIC which do not cause guanidinylation.

Q: Does the strongly electronegative fluorine atom in 2-(Fluoromethyl)butanoic acid deactivate the coupling? A: Electronically, the inductive electron-withdrawing effect of the fluorine actually increases the electrophilicity of the carbonyl carbon, which theoretically accelerates nucleophilic attack. However, in practice, the massive steric bulk of the α -branching completely overrides this electronic benefit. The primary barrier is physical, not electronic.

Q: TFFH generates tetramethylurea as a by-product. Is there a safer alternative for acyl fluoride generation? A: Yes. If toxicity is a primary concern in your lab, you can substitute TFFH with BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). BTFFH operates via the exact same mechanism but generates bis(tetramethylene)urea, which has a significantly better safety profile[6].

Q: Why do you recommend an NMP/DMF mixture for the COMU protocol? A: Sterically hindered couplings are highly sensitive to peptide aggregation on the resin. NMP (N-Methyl-2-pyrrolidone) disrupts inter-chain hydrogen bonding and swells the polystyrene/PEG resin better than DMF alone, exposing the buried N-terminal amines and increasing the effective collision rate with the bulky active ester.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. thieme-connect.com. 8

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. benchchem.com. 2

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. 1

  • Microwave heating in solid-phase peptide synthesis. luxembourg-bio.com. 9

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 4

  • COMU: A third generation of uronium-type coupling reagents. luxembourg-bio.com. 3

  • TFFH AS A USEFUL REAGENT FOR THE CONVERSION OF CARBOXYLIC ACIDS TO ANILIDES, HYDRAZIDES AND AZIDES. tandfonline.com. 7

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)/ benzyltriphenylphosphonium dihydrogen trifluoride (PTF). arkat-usa.org. 5

  • A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. benchchem.com. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-(Fluoromethyl)butanoic Acid Analogs in Apoptosis Imaging

Executive Summary The non-invasive molecular imaging of apoptosis (programmed cell death) is a critical diagnostic tool for monitoring disease progression and therapeutic efficacy in oncology, ischemia, and neurodegenera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-invasive molecular imaging of apoptosis (programmed cell death) is a critical diagnostic tool for monitoring disease progression and therapeutic efficacy in oncology, ischemia, and neurodegeneration. Historically, protein-based probes like Annexin V have dominated this field. However, the development of the ApoSense family of small molecules—specifically the 2-(fluoromethyl)butanoic acid analog NST-732 (2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid)—has introduced a paradigm shift.

This guide objectively compares the biological activity, pharmacokinetic performance, and mechanistic causality of 2-(fluoromethyl)butanoic acid analogs against traditional alternatives, providing self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Role of the 2-(Fluoromethyl)butanoic Acid Core

To understand the superior in vivo performance of NST-732, one must analyze the causality behind its structural design. The 2-(fluoromethyl)butanoic acid core is not merely a scaffold; it is the functional driver of the molecule's biological activity:

  • Amphipathic Membrane Penetration: Healthy mammalian cells maintain strict plasma membrane asymmetry. During early apoptosis, this asymmetry collapses (phospholipid scrambling). The short aliphatic chain of the butanoic acid, paired with a terminal carboxylic acid and a bulky lipophilic tail (the dansyl group), creates a highly specific amphipathic gradient. This allows NST-732 to selectively cross the destabilized membrane of apoptotic cells and accumulate intracellularly.

  • Bioisosteric Isotopic Substitution: The α -fluoromethyl group ( −CH2​F ) acts as a bioisostere for a methyl group. It introduces minimal steric bulk, preserving the delicate amphipathic balance required for membrane penetration, while providing a dedicated site for Fluorine-18 radiolabeling. This enables high-resolution Positron Emission Tomography (PET).

Unlike Annexin V, which binds extracellularly to exposed phosphatidylserine (PS) in a calcium-dependent manner, 2-(fluoromethyl)butanoic acid analogs target the structural collapse of the membrane itself, leading to fundamentally different pharmacokinetic behaviors.

Mechanism Trigger Apoptotic Trigger Membrane Phospholipid Scrambling Trigger->Membrane Induces MechNST Intracellular Accumulation Membrane->MechNST Amphipathic Entry MechAnn Extracellular PS Binding Membrane->MechAnn PS Exposure NST732 NST-732 (Fluoromethylbutanoic Analog) NST732->MechNST Targets AnnexinV Annexin V (Protein Control) AnnexinV->MechAnn Targets ResultNST High Contrast PET (Low Renal Bkg) MechNST->ResultNST Signal ResultAnn In Vivo Imaging (High Renal Bkg) MechAnn->ResultAnn Signal

Mechanistic comparison of NST-732 (intracellular) vs. Annexin V (extracellular) in apoptosis.

Comparative Biological Activity Data

When evaluating apoptosis-targeting agents, the primary limitations of legacy probes are slow blood clearance and high non-specific uptake in clearance organs (particularly the renal cortex), which obscures target signals in abdominal imaging. The small-molecule nature of 2-(fluoromethyl)butanoic acid analogs resolves these bottlenecks.

Table 1: Comparative Biological Performance Profiles
Feature / MetricNST-732 (2-Fluoromethylbutanoic Analog)Annexin V (Standard Alternative) [18F] CP18 (Peptide Alternative)
Molecular Class Small Molecule (ApoSense)Protein (~36 kDa)Substrate Peptide
Primary Target Scrambled Plasma MembranePhosphatidylserine (PS)Caspase-3 Enzyme
Mechanism of Action Intracellular AccumulationExtracellular Surface BindingEnzymatic Cleavage
Imaging Modality PET ( 18F ) / FluorescenceSPECT ( 99mTc ) / FluorescencePET ( 18F )
Renal Background Low (Rapid excretion)High (Cortical retention)Moderate
Blood Clearance Rapid ( t1/2​<30 min)Slow (Hours)Moderate
Tissue Penetration ExcellentPoor (Size restricted)Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and purification checkpoints that definitively prove the causality of the observed biological activity.

Protocol 1: Self-Validating Radiosynthesis of [18F] NST-732

The synthesis of the [18F] -labeled analog relies on the nucleophilic ring opening of an aziridine precursor. The self-validating nature of this protocol lies in Step 3 , where HPLC purification acts as an internal quality control to isolate the biologically active regioisomer, ensuring signal specificity.

  • Nucleophilic Fluorination: React the aziridine precursor with [18F]F− in the presence of Kryptofix 2.22 and potassium carbonate in anhydrous acetonitrile at 110°C for 10 minutes.

  • Acid Hydrolysis: Add 6N Hydrochloric acid (HCl) to the intermediate ester and heat at 110°C for 10 minutes to unmask the butanoic acid moiety.

  • Regioisomer Separation (Validation Step): Inject the crude mixture into a semi-preparative HPLC system. The aziridine ring-opening generates two regioisomers. Collect only the peak corresponding to the α -(fluoromethyl)butanoic acid derivative.

  • Formulation: Evaporate the HPLC solvent and formulate the tracer in sterile saline.

    • Expected Yield: 15% ± 3% (uncorrected).

    • Synthesis Time: ~70 minutes.

    • Purity Check: Radiochemical purity must be >99% prior to injection to validate that off-target signals are not caused by free [18F]F− .

Workflow Step1 1. Aziridine Precursor Step2 2. Nucleophilic Fluorination ([18F]F-, Kryptofix 2.22) Step1->Step2 Step3 3. Acid Hydrolysis (6N HCl, 110°C) Step2->Step3 Step4 4. HPLC Purification (Regioisomer Separation) Step3->Step4 Step5 5. In Vivo Validation (Caspase-Inhibition Control) Step4->Step5

Self-validating radiosynthesis and biological validation workflow for [18F]NST-732.

Protocol 2: In Vitro Mechanistic Validation Assay

To prove that the uptake of NST-732 is strictly caused by apoptosis (and not passive diffusion into healthy cells), this protocol utilizes a caspase-inhibition negative control.

  • Cell Culture & Apoptosis Induction: Culture B16 melanoma cells to 70% confluence. Treat the experimental cohort with 100 µM BiCNU (carmustine) for 16 hours to induce apoptosis.

  • Caspase Inhibition (Validation Step): Pre-treat a parallel control cohort of B16 cells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to BiCNU exposure. Causality check: If NST-732 uptake is apoptosis-specific, this cohort must show baseline fluorescence.

  • Probe Incubation: Wash cells and incubate with 10 µM NST-732 (utilizing its native dansyl fluorescence) and Annexin V-FITC for 15 minutes at 37°C.

  • Imaging & Flow Cytometry: Image via fluorescence microscopy (UV illumination for NST-732; 488 nm for FITC).

    • Data Interpretation: Cells undergoing apoptosis will show strong intracellular blue/green fluorescence from NST-732, correlating directly with Annexin V membrane binding. The Z-VAD-FMK cohort will validate the mechanism by exhibiting near-zero uptake.

Conclusion

The 2-(fluoromethyl)butanoic acid core provides a distinct pharmacological advantage over traditional protein-based apoptosis imaging agents. By exploiting the amphipathic alterations of the apoptotic plasma membrane rather than relying on extracellular receptor binding, analogs like NST-732 achieve rapid tissue penetration, fast blood clearance, and minimal renal background. For drug development professionals monitoring anti-apoptotic or chemotherapeutic responses, this class of compounds represents a highly trustworthy and quantifiable imaging solution.

References

  • Cohen, A., et al. (2009). Molecular imaging of cell death in vivo by a novel small molecule probe. PubMed Central (PMC). Available at:[Link]

  • Young, P., et al. (2012). Synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) by nucleophilic ring opening of an aziridine precursor. Nuclear Medicine and Biology. Available at:[Link]

Comparative

Benchmarking Chiral Catalysts for the Enantioselective Synthesis of 2-(Fluoromethyl)butanoic Acid

The strategic installation of fluorine into organic frameworks is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, α -fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic installation of fluorine into organic frameworks is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, α -fluoromethyl carboxylic acids, such as 2-(fluoromethyl)butanoic acid, are critical chiral building blocks. They serve as key intermediates in the synthesis of ApoSense radiopharmaceuticals (e.g., [18F]NST732) used for PET imaging of apoptosis[2].

Constructing the C2 stereocenter with high enantiomeric excess (ee) while tolerating the highly electronegative and potentially labile -CH 2​ F group presents a significant synthetic challenge[3]. Over the past two decades, integrating distinct modes of asymmetric catalysis has rapidly advanced our ability to build these enantioenriched molecules[4]. This guide benchmarks three distinct catalytic paradigms—Transition Metal Catalysis, Chiral Phase-Transfer Catalysis (PTC), and Organocatalysis—for the enantioselective synthesis of 2-(fluoromethyl)butanoic acid, providing objective performance data and validated experimental protocols[5].

Mechanistic Pathways & Catalyst Logic

SynthesisPathways Sub1 Butanal Cat1 Organocatalyst (SOMO Activation) Sub1->Cat1 Enamine Sub2 tert-Butyl Butanoate Cat2 Chiral PTC (Maruoka Catalyst) Sub2->Cat2 Enolate Sub3 2-(Fluoromethyl) but-2-enoic acid Cat3 Ru-BINAP (Hydrogenation) Sub3->Cat3 Coordination Target 2-(Fluoromethyl) butanoic acid Cat1->Target 1. •CH2F 2. Oxidation Cat2->Target 1. CH2FBr 2. Hydrolysis Cat3->Target H2 (50 atm)

Catalytic pathways for enantioselective 2-(fluoromethyl)butanoic acid synthesis.

Benchmarking the Catalytic Systems

Transition Metal Catalysis: Ru(OAc)₂((S)-BINAP)

Mechanism & Causality: Asymmetric hydrogenation of α -substituted acrylic acids relies on the bidentate coordination of the substrate's carboxylic acid and olefin to the ruthenium center. The C2-symmetric (S)-BINAP ligand creates a rigid, quadrant-blocked chiral environment. The steric bulk of the diphenylphosphine groups forces the incoming hydrogen gas to add exclusively to the Si-face of 2-(fluoromethyl)but-2-enoic acid, yielding the target with near-perfect stereocontrol.

Self-Validating Protocol:

  • In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 2-(fluoromethyl)but-2-enoic acid (1.0 mmol), Ru(OAc)₂((S)-BINAP) (0.01 mmol, 1 mol%), and degassed anhydrous methanol (5 mL).

  • Purge the autoclave with H 2​ gas three times, then pressurize to 50 atm. Causality note: High pressure is mandatory to force dissolved H 2​ into the sterically hindered Ru-olefin complex and outcompete background isomerization.

  • Stir at 25°C for 12 hours. The pressure drop validates H 2​ consumption.

  • Vent the reactor carefully and remove the solvent under reduced pressure.

  • Validation: Dissolve a 5 mg aliquot in CDCl 3​ . Analyze via 19 F NMR (using trifluorotoluene as an internal standard) to confirm >99% conversion via the disappearance of the vinylic fluorine coupling.

  • Chiral Analysis: Convert a small sample to the corresponding methyl ester using TMS-diazomethane. Analyze via chiral HPLC (Chiralpak AD-H, Hexane/i-PrOH 95:5) to determine ee.

Chiral Phase-Transfer Catalysis: Maruoka Spiro-Ammonium Salt

Mechanism & Causality: This approach utilizes the direct asymmetric alkylation of ester enolates[4]. The Maruoka catalyst features a rigid spiro binaphthyl backbone that prevents conformational flipping. When the tert-butyl butanoate enolate forms, it creates a tight chiral ion pair with the quaternary ammonium cation. The catalyst's bulky 3,3'-diaryl substituents shield the Si-face of the enolate, forcing the electrophile (bromofluoromethane) to attack from the unhindered Re-face.

Self-Validating Protocol:

  • To a Schlenk flask under argon, add tert-butyl butanoate (1.0 mmol), the (S,S)-Maruoka catalyst (0.05 mmol, 5 mol%), and toluene (10 mL).

  • Cool the mixture to -78°C. Add a 50% aqueous KOH solution (3.0 mmol) dropwise to generate the enolate.

  • Introduce bromofluoromethane (CH 2​ FBr, 1.5 mmol) via a cold syringe.

  • Stir vigorously at -78°C for 24 hours. Causality note: Vigorous stirring (≥1000 rpm) is critical to maximize the interfacial area between the aqueous base and the organic phase, driving the phase-transfer catalytic cycle and preventing background racemic alkylation.

  • Quench with saturated aqueous NH 4​ Cl and extract with EtOAc.

  • Hydrolysis: Treat the crude tert-butyl ester with TFA/CH 2​ Cl 2​ (1:1) at room temperature for 2 hours to yield the free acid.

  • Validation: Monitor the alkylation via TLC (KMnO 4​ stain). Confirm the intact -CH 2​ F group via 1 H NMR (characteristic doublet of doublets around 4.5 ppm, 2 J H−F​ ≈ 47 Hz).

Organocatalysis: MacMillan Imidazolidinone (SOMO Activation)

Mechanism & Causality: The secondary amine catalyst condenses with butanal to form an electron-rich enamine, which is oxidized by a single-electron oxidant to a radical cation (SOMO intermediate). The bulky benzyl group on the catalyst backbone sterically shields one face, directing the attack of a fluoromethyl radical (generated in situ) to the opposite face. A subsequent Pinnick oxidation converts the aldehyde to the target carboxylic acid.

Self-Validating Protocol:

  • In a vial equipped with a magnetic stir bar, combine butanal (1.0 mmol), (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.1 mmol, 10 mol%), and sodium fluoromethanesulfinate (1.5 mmol) in DME/H 2​ O.

  • Add the oxidant (Fe(phen) 3​ (PF 6​ ) 3​ , 2.0 equiv) in portions at -20°C. Stir for 18 hours, quench with water, and extract with Et 2​ O.

  • Oxidation: Dissolve the crude α -fluoromethyl aldehyde in t-BuOH/H 2​ O. Add 2-methyl-2-butene (excess), NaH 2​ PO 4​ (2.0 equiv), and NaClO 2​ (2.0 equiv). Stir for 4 hours at room temperature. Causality note: NaH 2​ PO 4​ is added as a buffer to maintain a slightly acidic pH, preventing the undesired base-catalyzed epimerization of the newly formed α -chiral center during oxidation.

  • Validation: Monitor the disappearance of the aldehyde proton (~9.5 ppm) via 1 H NMR to ensure complete conversion to 2-(fluoromethyl)butanoic acid.

Quantitative Data Presentation

The table below summarizes the benchmarking data for the three catalytic systems under optimized conditions.

Catalyst SystemActivation ModeYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol %)Reaction Time (h)Scalability & Notes
Ru(OAc)₂((S)-BINAP) Asymmetric Hydrogenation9598112Excellent for large-scale; requires specialized high-pressure H 2​ infrastructure.
Maruoka Spiro-PTC Chiral Ion-Pairing8291524Mild conditions; requires cryogenic cooling (-78°C) to maintain high ee.
MacMillan Imidazolidinone SOMO Organocatalysis76881018Metal-free; multi-step one-pot oxidation required; moderate ee limits API use.

References

  • Fluorine as a Control Element in Asymmetric Synthesis CHIMIA URL: [Link][1]

  • Synthesis of ApoSense compound [18F]2-(5-dimethylamino)naphthalene-1-sulfonamido)-2-fluoromethyl)butanoic acid (NST732) Journal of Nuclear Medicine URL:[Link][2]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach The Innovation URL:[Link][3]

  • Asymmetric Electrophilic Fluorination Using an Anionic Chiral Phase-Transfer Catalyst ResearchGate URL: [Link][4]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Chemical Reviews - ACS Publications URL: [Link][5]

Sources

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